molecular formula C3H2ClNO2S2 B030043 2-Thiazolesulfonyl chloride CAS No. 100481-09-2

2-Thiazolesulfonyl chloride

Cat. No.: B030043
CAS No.: 100481-09-2
M. Wt: 183.6 g/mol
InChI Key: HYJQWMUBCRPGDS-UHFFFAOYSA-N
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Description

2-Thiazolesulfonyl chloride is a specialized and highly reactive heterocyclic sulfonyl chloride primarily employed as a key sulfonylation reagent in organic synthesis and medicinal chemistry research. Its principal research value lies in its ability to efficiently introduce the 2-thiazolesulfonyl moiety, a versatile functional group, into target molecules. This compound is particularly valuable for the synthesis of sulfonamides, sulfonate esters, and other sulfonyl derivatives, facilitating structure-activity relationship (SAR) studies and the development of novel chemical probes.

Properties

IUPAC Name

1,3-thiazole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJQWMUBCRPGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468861
Record name 2-THIAZOLESULFONYL CHLORIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100481-09-2
Record name 2-THIAZOLESULFONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Thiazolesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Thiazolesulfonyl chloride (CAS No. 100481-09-2), a pivotal building block in medicinal chemistry and organic synthesis. This document elucidates its chemical and physical properties, details its synthesis and reactivity, and explores its significant applications, particularly in the development of therapeutic agents. Experimental protocols for key reactions and visualizations of synthetic pathways are included to facilitate its practical application in a laboratory setting.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring functionalized with a sulfonyl chloride group. This combination of a biologically relevant thiazole scaffold and a highly reactive sulfonyl chloride moiety makes it a versatile reagent for the synthesis of a wide array of sulfonamide derivatives. Thiazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, and the sulfonamide group is a well-established pharmacophore in numerous approved drugs. Consequently, this compound serves as a crucial starting material for the discovery and development of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueReference
CAS Number 100481-09-2N/A
Molecular Formula C₃H₂ClNO₂S₂N/A
Molecular Weight 183.64 g/mol N/A
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely proceed from the readily available 2-aminothiazole. The key steps are outlined below and visualized in the DOT diagram.

G cluster_synthesis Proposed Synthesis of this compound 2-Aminothiazole 2-Aminothiazole Diazonium Salt Diazonium Salt 2-Aminothiazole->Diazonium Salt 1. NaNO₂, HCl 2. 0-5 °C 2-Thiazolesulfonyl_chloride 2-Thiazolesulfonyl chloride Diazonium Salt->2-Thiazolesulfonyl_chloride SO₂, CuCl (Sandmeyer Reaction)

Caption: Proposed synthesis of this compound from 2-aminothiazole.

General Experimental Protocol (Inferred)
  • Diazotization: 2-Aminothiazole is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Sulfonylation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, such as acetic acid, containing a catalytic amount of copper(I) chloride. The reaction mixture is stirred, and the sulfonyl chloride product is then isolated by extraction and purified by distillation or chromatography.

Chemical Reactivity and Applications

This compound is a highly reactive electrophile, primarily used for the synthesis of sulfonamides through its reaction with primary and secondary amines. This reactivity is central to its application in drug discovery.

Synthesis of 2-Thiazolesulfonamides

The reaction of this compound with a diverse range of amines yields a library of 2-thiazolesulfonamide derivatives. These compounds are of significant interest due to their potential biological activities.

G cluster_reaction General Reaction of this compound 2-Thiazolesulfonyl_chloride 2-Thiazolesulfonyl chloride 2-Thiazolesulfonamide 2-Thiazolesulfonamide Derivative 2-Thiazolesulfonyl_chloride->2-Thiazolesulfonamide Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->2-Thiazolesulfonamide

Caption: General reaction scheme for the synthesis of 2-thiazolesulfonamides.

Experimental Protocol: Synthesis of N-Substituted-2-thiazolesulfonamides

The following is a general procedure for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • A suitable base (e.g., triethylamine, pyridine, or sodium carbonate)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) if an amine base was used, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Applications in Drug Development

The primary application of this compound in drug development is as a precursor for the synthesis of sulfonamide-based therapeutic agents.

Carbonic Anhydrase Inhibitors for Glaucoma

A significant area of research has been the development of 2-thiazolesulfonamide derivatives as inhibitors of carbonic anhydrase (CA).[2] Carbonic anhydrase is an enzyme involved in the production of aqueous humor in the eye, and its inhibition can lower intraocular pressure, a key factor in the management of glaucoma.

G cluster_moa Mechanism of Action in Glaucoma 2-Thiazolesulfonamide 2-Thiazolesulfonamide Derivative Carbonic_Anhydrase Carbonic Anhydrase (in ciliary body) 2-Thiazolesulfonamide->Carbonic_Anhydrase Inhibition Aqueous_Humor Aqueous Humor Production Carbonic_Anhydrase->Aqueous_Humor Catalyzes IOP Reduced Intraocular Pressure (IOP) Aqueous_Humor->IOP Decreased Production Leads to

Caption: Signaling pathway of 2-thiazolesulfonamide derivatives in glaucoma treatment.

Other Therapeutic Areas

Derivatives of 2-thiazolesulfonamide have also been investigated for a range of other biological activities, including antimicrobial and anticancer properties. The thiazole ring is a versatile scaffold that can be further modified to optimize potency and selectivity for various biological targets.

Conclusion

This compound is a valuable and reactive building block in the field of medicinal chemistry. Its ability to readily form sulfonamides allows for the efficient synthesis of diverse compound libraries for drug discovery programs. The demonstrated success of its derivatives as carbonic anhydrase inhibitors for the treatment of glaucoma highlights the therapeutic potential of this chemical scaffold. This guide provides researchers and scientists with the foundational knowledge and practical protocols to effectively utilize this compound in their research and development endeavors.

References

In-Depth Technical Guide to 2-Thiazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Thiazolesulfonyl chloride, a key intermediate in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the preparation of biologically active thiazolesulfonamides.

Core Compound Properties

This compound is a reactive chemical compound utilized in the synthesis of various heterocyclic molecules, particularly substituted thiazolesulfonamides.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 183.64 g/mol [1]
Molecular Formula C₃H₂ClNO₂S₂[1]
CAS Number 100481-09-2[1]
Alternate Name 1,3-Thiazole-2-sulfonyl Chloride[1]

Synthesis of this compound

The synthesis of this compound can be achieved from 2-aminothiazole via a Sandmeyer-type reaction. This process involves two key steps: the diazotization of the amino group on the thiazole ring, followed by a sulfonyl-chlorination reaction.

Experimental Protocol: Synthesis of this compound via Sandmeyer-Type Reaction

This protocol is based on established methods for the conversion of aromatic and heteroaromatic amines to their corresponding sulfonyl chlorides.

Step 1: Diazotization of 2-Aminothiazole

  • In a reaction vessel maintained at 0-5°C using an ice-salt bath, suspend 2-aminothiazole in a solution of hydrochloric acid and water.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the suspension while vigorously stirring. The temperature must be maintained below 5°C throughout the addition to ensure the stability of the resulting diazonium salt.

  • After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes at 0-5°C to ensure the diazotization is complete.

Step 2: Sandmeyer-Type Sulfonyl-chlorination

  • In a separate flask, prepare a solution of copper(I) chloride in an appropriate solvent, such as acetonitrile, and saturate it with sulfur dioxide gas. Alternatively, a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) can be used.

  • Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the copper(I) chloride/SO₂ solution. The temperature should be carefully controlled, typically below 10°C, to manage the exothermic reaction and the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring until the evolution of nitrogen ceases, indicating the completion of the reaction.

  • The reaction mixture is then typically subjected to an aqueous workup. The product, this compound, can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

Purification:

The crude this compound can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to obtain the pure product.

Reactivity and Applications

This compound is a versatile building block, primarily used for the synthesis of N-substituted thiazolesulfonamides. The sulfonyl chloride moiety is highly reactive towards nucleophiles, such as amines, leading to the formation of a stable sulfonamide linkage.

Synthesis of Thiazolesulfonamides

The reaction of this compound with primary or secondary amines is a straightforward and common method to produce a diverse library of thiazolesulfonamides. These compounds are of significant interest in drug discovery, with derivatives exhibiting a range of biological activities, including antioxidant and antimicrobial properties.

Experimental Protocol: General Procedure for the Synthesis of Thiazolesulfonamides
  • In a suitable reaction flask, dissolve the desired amine (1.0 equivalent) in a solvent such as dichloromethane or pyridine.

  • Add a base, for example, triethylamine or pyridine (1.1 to 2.0 equivalents), to the solution to act as an acid scavenger.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is typically washed with water and brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude thiazolesulfonamide can be purified by recrystallization or column chromatography.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described above.

G cluster_synthesis Synthesis of this compound A 2-Aminothiazole B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Thiazole-2-diazonium Chloride B->C D Sandmeyer-Type Reaction (SO₂, CuCl) C->D E This compound D->E F Purification E->F G Pure this compound F->G

Synthesis of this compound.

G cluster_synthesis Synthesis of Thiazolesulfonamides A This compound C Reaction with Amine (Base, Solvent) A->C B Primary or Secondary Amine B->C D Crude Thiazolesulfonamide C->D E Purification D->E F Pure Thiazolesulfonamide E->F

General workflow for the synthesis of thiazolesulfonamides.

References

An In-depth Technical Guide to 2-Thiazolesulfonyl Chloride: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiazolesulfonyl chloride is a versatile heterocyclic compound that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, combining a reactive sulfonyl chloride group with a thiazole scaffold, make it a valuable precursor for the synthesis of a wide array of sulfonamide derivatives and other complex molecules. Thiazole moieties are present in numerous biologically active compounds, and the introduction of a sulfonamide group can significantly modulate the physicochemical and pharmacological properties of a molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is characterized by the chemical formula C₃H₂ClNO₂S₂ and a molecular weight of 183.64 g/mol . Due to its reactive nature, it is sensitive to moisture and should be handled with appropriate care in a dry, inert atmosphere.

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound2-Acetamido-4-methyl-5-thiazolesulfonyl chloride (Related Compound)
CAS Number 100481-09-269812-29-9
Molecular Formula C₃H₂ClNO₂S₂C₆H₇ClN₂O₃S₂
Molecular Weight 183.64 g/mol 254.71 g/mol
Appearance Colorless to pale yellow liquidSolid
Melting Point Data not available161-164 °C
Boiling Point Data not availableData not available
Density Data not availableData not available

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Table 2: Expected Spectroscopic Characteristics of this compound

Spectroscopy Expected Features
¹H NMR Signals corresponding to the two protons on the thiazole ring, likely in the aromatic region (δ 7-9 ppm). The exact chemical shifts would be influenced by the electron-withdrawing sulfonyl chloride group.
¹³C NMR Three signals for the three carbon atoms of the thiazole ring. The carbon attached to the sulfonyl chloride group would be significantly downfield.
IR Spectroscopy Characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1375-1410 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric). Other peaks would correspond to the thiazole ring vibrations.
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (183.64 for C₃H₂ClNO₂S₂). Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S and ³⁴S) would be observable. Fragmentation patterns would likely involve the loss of SO₂, Cl, and cleavage of the thiazole ring.

Synthesis and Reactivity

The synthesis of this compound can be approached through several routes, often starting from more readily available thiazole derivatives. A common strategy involves the oxidative chlorination of 2-mercaptothiazole or the direct sulfonation of a suitable thiazole precursor.

Experimental Protocols

Synthesis of this compound (General Approach)

Sulfonylation of Amines with this compound

This compound is highly reactive towards nucleophiles and is commonly used for the synthesis of 2-thiazolesulfonamides.

  • Materials: this compound, primary or secondary amine, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve the amine and the base in the chosen solvent and cool the mixture in an ice bath.

    • Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

The sulfonyl chloride group can be utilized as a leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

  • Materials: this compound, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane).

  • Procedure:

    • To a reaction vessel, add the this compound, boronic acid, base, and solvent.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst to the mixture under the inert atmosphere.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and add water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Relationships in Synthesis and Reactivity

G cluster_synthesis Synthesis of this compound cluster_reactivity Key Reactions 2-Mercaptothiazole 2-Mercaptothiazole Oxidative Chlorination Oxidative Chlorination 2-Mercaptothiazole->Oxidative Chlorination 2-Thiazolesulfonyl_Chloride_S This compound Oxidative Chlorination->2-Thiazolesulfonyl_Chloride_S 2-Thiazolesulfonyl_Chloride_R This compound Nucleophilic_Substitution Nucleophilic Substitution (e.g., with Amines) 2-Thiazolesulfonyl_Chloride_R->Nucleophilic_Substitution Suzuki_Coupling Suzuki-Miyaura Coupling (with Boronic Acids) 2-Thiazolesulfonyl_Chloride_R->Suzuki_Coupling 2-Thiazolesulfonamides 2-Thiazolesulfonamides Nucleophilic_Substitution->2-Thiazolesulfonamides 2-Arylthiazoles 2-Arylthiazoles Suzuki_Coupling->2-Arylthiazoles

Synthetic routes and primary reactions of this compound.

Signaling Pathways and Biological Relevance

While this compound itself is a reactive intermediate and not typically a biologically active agent, the sulfonamide derivatives synthesized from it have significant biological relevance and are found in a variety of therapeutic agents. The biological activity of these derivatives is highly dependent on the overall molecular structure. Two prominent examples of signaling pathways affected by sulfonamide-containing drugs are the bacterial folate synthesis pathway and the cyclooxygenase-2 (COX-2) pathway.

Bacterial Folate Synthesis Pathway (Target for Antimicrobial Sulfonamides)

Sulfonamide antibiotics are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), thereby blocking the synthesis of dihydrofolic acid, a crucial intermediate in the folate pathway. This ultimately disrupts the production of nucleotides and amino acids, leading to the inhibition of bacterial growth and replication.

bacterial_folate_synthesis PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Sulfonamides Sulfonamide Drugs Sulfonamides->DHPS Competitive Inhibition Bacterial_growth Bacterial Growth Inhibition Sulfonamides->Bacterial_growth Dihydrofolic_acid Dihydrofolic acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleotide_synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic_acid->Nucleotide_synthesis

Inhibition of bacterial folate synthesis by sulfonamide drugs.
Cyclooxygenase-2 (COX-2) Signaling Pathway (Target for Anti-inflammatory/Anticancer Sulfonamides)

Certain sulfonamide-containing drugs, such as celecoxib, are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins. By selectively inhibiting COX-2, these drugs reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. Furthermore, the COX-2 pathway is implicated in tumorigenesis, and its inhibition can lead to anti-cancer effects through the modulation of cell proliferation, apoptosis, and angiogenesis.

COX2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Tumorigenesis Tumorigenesis (Proliferation, Angiogenesis) Prostaglandins->Tumorigenesis Celecoxib Celecoxib (Sulfonamide Drug) Celecoxib->COX2 Selective Inhibition

Inhibition of the COX-2 signaling pathway by celecoxib.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Upon contact with water or moisture, it can hydrolyze to release corrosive and toxic gases. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of diverse chemical entities, particularly sulfonamides with potential therapeutic applications. Its ability to undergo nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it a versatile tool for medicinal chemists. Understanding its chemical properties, reactivity, and the biological relevance of its derivatives is essential for leveraging its full potential in drug discovery and development. While specific physical and spectroscopic data for this compound are not extensively documented, its chemical behavior is well-established, providing a solid foundation for its application in synthetic chemistry.

Navigating the Synthesis and Safety of 2-Thiazolesulfonyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the safety, handling, and synthetic applications of 2-Thiazolesulfonyl chloride (CAS No. 100481-09-2), a versatile reagent in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information to ensure its safe and effective use in the laboratory.

Chemical and Physical Properties

This compound is a reactive compound used as a building block in organic synthesis, particularly for the preparation of sulfonamides and in cross-coupling reactions. Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 100481-09-2
Molecular Formula C₃H₂ClNO₂S₂Santa Cruz Biotechnology
Molecular Weight 183.64 g/mol Santa Cruz Biotechnology
Appearance Colorless to pale yellow liquid (presumed)Guidechem
Odor Pungent (presumed)Guidechem

Hazard Identification and Safety Precautions

Based on data from analogous sulfonyl chlorides, this compound is expected to be a corrosive and reactive substance. The primary hazards are summarized in the following table.

Hazard ClassGHS Hazard Statement (Inferred)Precautionary Statement (Inferred)
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Serious Eye Damage/Irritation H318: Causes serious eye damage.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Acute Toxicity (Inhalation) H331: Toxic if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Acute Toxicity (Oral) H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product.[1]
Reactivity Reacts violently with water, releasing toxic gas.P223: Do not allow contact with water.

Emergency First Aid Measures (Inferred from analogous compounds):

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[3]

  • Skin Contact: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3]

Personal Protective Equipment (PPE) and Handling

Due to its presumed corrosive and toxic nature, stringent safety protocols must be followed when handling this compound.

PPESpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, Viton), lab coat, and apron.
Respiratory Protection Use in a well-ventilated fume hood. If the concentration in air is high, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is recommended.

Handling and Storage:

  • Handle only in a chemical fume hood.[4]

  • Keep container tightly closed in a dry and well-ventilated place.[1]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[3]

  • Keep away from water, acids, bases, alcohols, and oxidizing agents.[4]

Experimental Protocols

This compound is a valuable reagent for the synthesis of sulfonamides and for palladium-catalyzed cross-coupling reactions. The following are generalized experimental protocols that can be adapted for use with this reagent.

General Protocol for the Synthesis of N-Substituted-2-thiazolesulfonamides

This protocol is adapted from a general procedure for the synthesis of sulfonamides from sulfonyl chlorides and amines.[1]

Reaction Scheme:

reagent1 This compound plus1 + arrow1 Base (e.g., Pyridine, Et₃N) Anhydrous Solvent (e.g., DCM, THF) Room Temperature reagent1->arrow1 reagent2 R₁R₂NH (Amine) reagent2->arrow1 product N-Substituted-2-thiazolesulfonamide arrow1->product byproduct [Base-H]⁺Cl⁻ arrow1->byproduct plus2 +

Caption: General reaction for sulfonamide synthesis.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of sulfonyl chlorides with boronic acids.[5]

Reaction Scheme:

reagent1 This compound plus1 + arrow1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Heat reagent1->arrow1 reagent2 R-B(OH)₂ (Boronic Acid) reagent2->arrow1 product 2-Substituted-thiazole arrow1->product byproduct1 SO₂ arrow1->byproduct1 byproduct2 Cl⁻ arrow1->byproduct2 plus2 + plus3 +

Caption: General reaction for Suzuki-Miyaura coupling.

Procedure:

  • To a reaction vessel, add the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).

  • Purge the vessel with an inert gas.

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Add this compound (1.0 eq.) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Logical Workflow for Safe Handling and Use

The following diagram illustrates a logical workflow for researchers planning to work with this compound.

Workflow for Handling this compound cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Post-Experiment Phase a Review available safety data (analogous compounds) b Identify required PPE a->b c Prepare and inspect chemical fume hood b->c d Don appropriate PPE c->d e Handle reagent exclusively in fume hood d->e f Perform reaction under inert atmosphere e->f g Monitor reaction progress f->g h Quench reaction carefully g->h i Segregate and label hazardous waste h->i j Decontaminate glassware and work area i->j k Remove and dispose of PPE correctly j->k

Caption: A logical workflow for the safe handling of this compound.

This in-depth guide provides a starting point for the safe handling and use of this compound. Researchers are strongly encouraged to consult additional resources and perform a thorough risk assessment before commencing any experimental work.

References

An In-depth Technical Guide to 1,3-Thiazole-2-sulfonyl chloride: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-thiazole-2-sulfonyl chloride, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis protocols, reactivity, and significant applications in the development of targeted therapeutics, particularly in oncology.

Core Structure and Physicochemical Properties

1,3-Thiazole-2-sulfonyl chloride is a five-membered aromatic heterocycle containing a sulfur and a nitrogen atom, substituted at the 2-position with a sulfonyl chloride functional group. This arrangement of atoms confers a unique electronic and structural profile, making it a valuable scaffold in the design of bioactive molecules.

Structure:

Physicochemical Data Summary:

While specific experimental data for the parent 1,3-thiazole-2-sulfonyl chloride is not extensively reported in publicly available literature, the properties of closely related derivatives are summarized below to provide a comparative reference.

Property2-(Acetylamino)-1,3-thiazole-5-sulfonyl chloride2-Benzothiazolesulfonyl chloride1,3-Thiazole-2-sulfonamide (derivative)
CAS Number 69812-30-2[1]2824-46-6[2]113411-24-8[3]
Molecular Formula C₅H₅ClN₂O₃S₂[1]C₇H₄ClNO₂S₂[2]C₃H₄N₂O₂S₂[3]
Molecular Weight 240.69 g/mol [1]233.7 g/mol [2]164.21 g/mol [3]
Appearance Typically a solid at room temperature[1]Not specifiedNot specified
Moisture Sensitivity Sensitive to moisture[1]Not specifiedNot specified
Reactivity High reactivity in nucleophilic substitution[1]High reactivityStable

Synthesis of 1,3-Thiazole-2-sulfonyl chloride

The synthesis of 1,3-thiazole-2-sulfonyl chloride can be approached through several synthetic routes, primarily involving the diazotization of 2-aminothiazole or the oxidative chlorination of 2-mercaptothiazole.

Experimental Protocol: Synthesis via Diazotization of 2-Aminothiazole

This method is a common approach for the preparation of heteroaryl sulfonyl chlorides.[4]

Materials and Reagents:

  • 2-Aminothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Glacial Acetic Acid

  • Cuprous Chloride (CuCl) or Copper(II) Chloride (CuCl₂) as a catalyst

  • Ice

  • Water

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-aminothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1-1.5 equivalents) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C.

  • Chlorosulfonation:

    • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C.

    • Add a catalytic amount of cuprous chloride to the sulfur dioxide solution.

    • Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide/acetic acid mixture, keeping the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

  • Work-up and Purification:

    • After the addition is complete and gas evolution has ceased, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

    • Pour the reaction mixture onto crushed ice with stirring.

    • The crude 1,3-thiazole-2-sulfonyl chloride may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous mixture with dichloromethane or another suitable organic solvent.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.

  • Sulfur dioxide is a toxic and corrosive gas. Handle with appropriate safety measures.

  • 1,3-Thiazole-2-sulfonyl chloride is expected to be corrosive and moisture-sensitive. Handle with gloves and eye protection in a dry atmosphere.

Alternative Synthesis: Oxidative Chlorination of 2-Mercaptothiazole

An alternative route involves the oxidation of 2-mercaptothiazole in the presence of a chlorinating agent.[5]

General Reaction Scheme:

Commonly used reagents for this transformation include chlorine gas in an acidic aqueous medium or sodium hypochlorite solution.[5] This method avoids the use of potentially unstable diazonium salts.

Reactivity and Chemical Profile

The sulfonyl chloride group is a potent electrophile, making 1,3-thiazole-2-sulfonyl chloride a versatile reagent for nucleophilic substitution reactions. The primary reaction is with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonates, and thioesters.

General Reactivity:

The thiazole ring itself is a π-electron-rich aromatic system, which influences the reactivity of the sulfonyl chloride group and can also participate in other reactions such as electrophilic substitution, although the sulfonyl chloride group is strongly deactivating.

Applications in Drug Development and Medicinal Chemistry

The 1,3-thiazole-2-sulfonyl chloride scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. A significant area of application is in the development of protein kinase inhibitors for cancer therapy.[6][7][8]

Thiazole-Based Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][9] Thiazole derivatives have been successfully developed as inhibitors of various protein kinases.

Key Targeted Kinases and Signaling Pathways:

  • B-RAF Kinase: Thiazole derivatives containing a phenyl sulfonyl group have demonstrated potent inhibition of the B-RAFV600E mutant kinase, which is prevalent in melanoma.[7] These inhibitors block the MAPK/ERK signaling pathway, leading to decreased cancer cell proliferation.

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Thiazole-containing compounds have been designed as PI3K inhibitors, showing promise in various cancer cell lines.[9]

  • Aurora Kinases: These are serine/threonine kinases that play a vital role in mitosis. Overexpression of Aurora kinases is common in many cancers. 2-Aminothiazole derivatives have been identified as potential Aurora kinase inhibitors, leading to cell cycle arrest and apoptosis.[10]

  • Carbonic Anhydrases (CAs): While not kinases, CAs are important targets in cancer therapy, particularly the tumor-associated isoforms CA IX and CA XII. Thiazole-sulfonamide hybrids have been developed as dual inhibitors of tubulin polymerization and carbonic anhydrases, demonstrating potent anticancer activity.[11][12]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification 2-Aminothiazole 2-Aminothiazole Diazotization Diazotization 2-Aminothiazole->Diazotization 1. NaNO₂, HCl 2. 0-5 °C Chlorosulfonation Chlorosulfonation Diazotization->Chlorosulfonation SO₂, Acetic Acid, CuCl Crude Product Crude Product Chlorosulfonation->Crude Product Work-up Work-up Crude Product->Work-up Ice, Extraction Purification Purification Work-up->Purification Recrystallization or Column Chromatography Final Product Final Product Purification->Final Product 1,3-Thiazole-2- sulfonyl chloride

Caption: General experimental workflow for the synthesis of 1,3-thiazole-2-sulfonyl chloride.

Signaling Pathway Inhibition

signaling_pathway cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiazole_Inhibitor Thiazole-Sulfonamide Derivative Thiazole_Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by thiazole-sulfonamide derivatives.

Spectral Data Interpretation (Representative)

Infrared (IR) Spectroscopy:

  • S=O stretching (asymmetric and symmetric): Strong characteristic bands are expected in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively, indicative of the sulfonyl group.

  • C=N and C=C stretching: Bands in the 1650-1450 cm⁻¹ region corresponding to the aromatic thiazole ring.

  • C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) would be observable.

  • Fragmentation: Common fragmentation patterns for aromatic sulfonyl chlorides involve the loss of SO₂ (64 Da) and Cl (35/37 Da).[13] Fragmentation of the thiazole ring itself is also possible.[14]

Conclusion

1,3-Thiazole-2-sulfonyl chloride is a highly valuable and versatile building block for the synthesis of a diverse range of biologically active compounds. Its utility is particularly pronounced in the field of oncology, where its derivatives have been successfully employed as inhibitors of key protein kinases and other cancer-related targets. The synthetic accessibility and the tunable nature of the thiazole-sulfonamide scaffold ensure its continued importance in the discovery and development of novel therapeutics. Further research into the synthesis and biological evaluation of new derivatives of 1,3-thiazole-2-sulfonyl chloride is warranted to explore its full therapeutic potential.

References

An In-Depth Technical Guide to the Reactivity Profile of 2-Thiazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiazolesulfonyl chloride is a highly reactive and versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its reactivity is primarily dictated by the electrophilic sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with a wide array of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thiosulfonates. This guide provides a comprehensive overview of the reactivity profile of this compound, including detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and an exploration of the biological significance of its derivatives, particularly as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Core Reactivity Profile

The central feature of this compound's reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group. This potent electrophilicity drives reactions with a broad range of nucleophiles, making it a valuable building block for the synthesis of diverse molecular scaffolds.

Reaction with Amines: Sulfonamide Formation

The most prominent reaction of this compound is its reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction with Alcohols: Sulfonate Ester Formation

Alcohols react with this compound to yield sulfonate esters. This transformation is useful for introducing the 2-thiazolesulfonyl moiety onto molecules bearing hydroxyl groups, potentially altering their biological activity or providing a leaving group for subsequent reactions.

Reaction with Thiols: Thiosulfonate Formation

Thiols readily react with this compound to produce thiosulfonates. These compounds have applications in various fields, including as precursors to other sulfur-containing molecules and in studies of oxidative stress.

Data Presentation: Quantitative Reaction Analysis

The following tables summarize quantitative data for the synthesis of 2-thiazolesulfonamide derivatives, which serve as representative examples of the reactivity of this compound with amines.

Table 1: Synthesis of N-Aryl-2-thiazolesulfonamides

EntryAryl AmineSulfonyl ChlorideProductYield (%)Melting Point (°C)
12-Aminothiazole4-Bromobenzenesulfonyl chloride4-Bromo-N-(thiazol-2-yl)benzenesulfonamide35214-215
22-Aminothiazole4-Chlorobenzenesulfonyl chloride4-Chloro-N-(thiazol-2-yl)benzenesulfonamide35203-205
32-Aminothiazole4-(Trifluoromethyl)benzenesulfonyl chlorideN-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide44199-200
42-Aminothiazole4-Cyanobenzenesulfonyl chloride4-Cyano-N-(thiazol-2-yl)benzenesulfonamide55205-206
52-Aminothiazole4-Methoxybenzenesulfonyl chloride4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide34200-201

Experimental Protocols

General Procedure for the Synthesis of N-(Thiazol-2-yl)benzenesulfonamides

This protocol is adapted from the synthesis of a series of 2-aminothiazole sulfonamide derivatives and serves as a general method for reacting this compound with amines.[1]

Materials:

  • 2-Aminothiazole (or other primary/secondary amine)

  • Appropriate benzenesulfonyl chloride (e.g., this compound)

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, a mixture of 2-aminothiazole (2.0 mmol), the desired sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is prepared.

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, distilled water (20 mL) is added to the flask.

  • The mixture is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.

Signaling Pathway Inhibition: VEGFR-2

Derivatives of 2-thiazolesulfonamide have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels.[2] Dysregulation of VEGFR-2 signaling is implicated in several diseases, including cancer. Small molecule inhibitors targeting this pathway are a major focus of drug development.[3][4][5][6]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events, including the activation of the MAPK/ERK, PI3K/Akt, and other pathways, which ultimately lead to cell proliferation, migration, and survival.[7][8][9]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 2-Thiazolesulfonamide Derivative Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of 2-thiazolesulfonamide derivatives and their subsequent screening for biological activity.

experimental_workflow start Start: Select Nucleophiles (Amines, Alcohols, Thiols) synthesis Synthesis of 2-Thiazolesulfonyl Chloride Derivatives start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (e.g., VEGFR-2 Kinase Assay) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Workflow for Synthesis and Biological Evaluation.

Logical Relationship of Reactivity

The reactivity of this compound is a direct consequence of its chemical structure. The following diagram illustrates the logical flow from structural features to its synthetic utility.

logical_relationship structure This compound Structure electrophilic_sulfur Highly Electrophilic Sulfur Atom structure->electrophilic_sulfur good_leaving_group Chloride as a Good Leaving Group structure->good_leaving_group reactivity High Reactivity towards Nucleophiles electrophilic_sulfur->reactivity good_leaving_group->reactivity amines Amines reactivity->amines alcohols Alcohols reactivity->alcohols thiols Thiols reactivity->thiols sulfonamides Sulfonamides amines->sulfonamides sulfonate_esters Sulfonate Esters alcohols->sulfonate_esters thiosulfonates Thiosulfonates thiols->thiosulfonates applications Applications in Medicinal Chemistry sulfonamides->applications sulfonate_esters->applications thiosulfonates->applications

From Structure to Synthetic Application.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, particularly for the construction of biologically active molecules. Its predictable and robust reactivity with a wide range of nucleophiles allows for the efficient generation of diverse chemical libraries. The demonstrated potential of its sulfonamide derivatives as inhibitors of the VEGFR-2 signaling pathway highlights the importance of this scaffold in modern drug discovery efforts. This guide provides a foundational understanding of the core reactivity, practical synthetic protocols, and biological context necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

2-Thiazolesulfonyl Chloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of 2-thiazolesulfonyl chloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the foundational principles governing these properties for heteroaromatic sulfonyl chlorides, offering detailed experimental protocols for their determination. The provided tables serve as templates for organizing experimentally derived data.

Introduction to this compound

This compound (CAS RN: 100481-09-2) is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its utility lies in the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are present in a wide array of pharmaceutical compounds. Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and use in synthetic protocols, ensuring reaction efficiency and product purity.

Solubility Profile

Qualitative Solubility:

  • Polar Aprotic Solvents: It is expected to exhibit good solubility in polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can solvate the polar sulfonyl chloride group without causing decomposition.

  • Non-Polar Solvents: Solubility is likely to be lower in non-polar solvents like hexanes and toluene.

  • Protic Solvents: this compound will react with protic solvents like water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. This is not a true solubility but rather a reactive dissolution leading to solvolysis products. Arylsulfonyl chlorides generally have low true solubility in water, which can lead to their precipitation from aqueous reaction mixtures.[1]

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with experimentally determined solubility data for this compound at a specified temperature.

SolventChemical FormulaSolubility ( g/100 mL)Molar Solubility (mol/L)Temperature (°C)
DichloromethaneCH₂Cl₂
TetrahydrofuranC₄H₈O
Ethyl AcetateC₄H₈O₂
AcetoneC₃H₆O
AcetonitrileC₂H₃N
TolueneC₇H₈
HexanesC₆H₁₄
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the thermodynamic solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Anhydrous solvents of interest

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Syringe filters (PTFE, 0.2 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical technique.

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solids.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound using a validated HPLC method or other quantitative techniques.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to a known volume of solvent equil1 Agitate in a thermostatically controlled shaker (24-48h) prep1->equil1 sep1 Allow excess solid to settle equil1->sep1 analysis1 Withdraw and filter supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify using HPLC analysis2->analysis3 result1 Calculate solubility analysis3->result1

Caption: Workflow for the determination of this compound solubility.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. As a heteroaromatic sulfonyl chloride, it is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition.

General Stability Considerations:

  • Hydrolytic Instability: The sulfonyl chloride functional group is highly susceptible to hydrolysis by water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This reaction is often rapid and is a primary degradation pathway. Therefore, this compound should be handled and stored under anhydrous conditions.

  • Thermal Stability: While specific data is unavailable, sulfonyl chlorides can undergo thermal decomposition. The stability is dependent on the structure of the heterocyclic ring. Some heteroaromatic sulfonyl chlorides are known to undergo decomposition through pathways such as the formal extrusion of SO₂.

  • Photostability: The impact of light on the stability of this compound is not documented but should be considered. It is advisable to store the compound in amber vials to protect it from light.

Quantitative Stability Data

The following tables are templates for recording stability data for this compound under various conditions.

Table 3.1: Hydrolytic Stability of this compound in Aqueous Organic Solvents

Solvent System (e.g., Acetonitrile/Water)Temperature (°C)Half-life (t₁/₂)Rate Constant (k)
90:10
70:30
50:50

Table 3.2: Thermal Stability of this compound (Solid State)

Temperature (°C)Time (hours)% Degradation
4024
4048
6024
6048
Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) for hydrolysis studies

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N HCl.

    • Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N NaOH.

    • Neutral Hydrolysis: Add an aliquot of the stock solution to water.

    • Thermal Stress (Solution): Keep a solution of the compound in a sealed vial at an elevated temperature (e.g., 60 °C).

    • Thermal Stress (Solid): Place a known amount of solid this compound in an oven at an elevated temperature.

    • Photostability: Expose a solution of the compound to light in a photostability chamber. A control sample should be kept in the dark.

  • Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Quench the reaction if necessary (e.g., neutralize acidic/basic samples). Dilute the samples appropriately and analyze by a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics, rate constant, and half-life.

G Factors Affecting this compound Stability cluster_compound cluster_factors Degradation Factors cluster_pathways Degradation Pathways compound 2-Thiazolesulfonyl Chloride hydrolysis Hydrolysis compound->hydrolysis leads to thermal_decomp Thermal Decomposition compound->thermal_decomp leads to photodegradation Photodegradation compound->photodegradation leads to water Water/Moisture water->hydrolysis heat Elevated Temperature heat->thermal_decomp light Light Exposure light->photodegradation base Basic Conditions base->hydrolysis

Caption: Key factors influencing the stability of this compound.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides a framework for understanding these critical parameters. Based on the general behavior of heteroaromatic sulfonyl chlorides, it is expected to be soluble in polar aprotic solvents and highly susceptible to hydrolysis. For researchers and drug development professionals, the experimental protocols detailed herein offer a robust approach to determining the precise solubility and stability profiles necessary for successful and reproducible synthetic applications. It is strongly recommended that these properties be determined experimentally for each specific application and set of conditions.

References

A Technical Guide to the Spectroscopic Profile of 2-Thiazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-thiazolesulfonyl chloride. These predictions are derived from known spectral data for thiazole derivatives and various aryl and alkyl sulfonyl chlorides.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The powerful electron-withdrawing nature of the sulfonyl chloride group is expected to significantly deshield the adjacent protons and carbons of the thiazole ring, shifting them downfield.

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

Nucleus Position Predicted Chemical Shift (δ, ppm) Notes
¹H NMR H-48.0 - 8.4Doublet. Expected to be downfield due to the inductive effect of the sulfonyl chloride group.
H-57.8 - 8.2Doublet.
¹³C NMR C-2168 - 172Significantly deshielded due to direct attachment to the nitrogen and the sulfonyl chloride group.
C-4145 - 150Deshielded, typical for an sp² carbon in a thiazole ring adjacent to the sp² carbon bearing the sulfonyl group.
C-5125 - 130Expected to be the most shielded of the thiazole ring carbons.

Note: Coupling constants (J) between H-4 and H-5 are typically in the range of 3-4 Hz.

1.2 Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the S=O bonds of the sulfonyl chloride group.

Table 2: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
Sulfonyl Chloride (SO₂Cl) S=O Asymmetric Stretch1380 - 1410StrongThis is a highly characteristic and reliable absorption for sulfonyl chlorides.[1][2][3]
S=O Symmetric Stretch1175 - 1205StrongAnother key diagnostic peak for the sulfonyl chloride functional group.[1][2]
Thiazole Ring C=N Stretch1600 - 1650MediumCharacteristic of the thiazole heterocyclic system.
C=C Stretch / Ring Vibrations1400 - 1550Medium-WeakA series of bands are expected in this region corresponding to the aromatic-like ring system.
C-H Bending (out-of-plane)800 - 900Medium-StrongThe specific frequency can help confirm the substitution pattern of the ring.

1.3 Mass Spectrometry (MS)

The mass spectrum is expected to show a clear molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine.

Table 3: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z Value Predicted Fragment Notes
182 / 184 **[M]⁺˙ (C₃H₂ClN₂O₂S₂) **Molecular Ion. The M+2 peak at m/z 184 will have an intensity of approximately one-third that of the M⁺ peak at m/z 182, which is characteristic of a single chlorine atom.
147[M - Cl]⁺Loss of the chlorine radical.
118[M - SO₂]⁺˙Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds.[4]
99 / 101[SO₂Cl]⁺A weak but characteristic fragment for a sulfonyl chloride group, showing the chlorine isotopic pattern.[2]
84[C₃H₂N₂S]⁺˙Represents the thiazole ring radical cation after cleavage of the C-S bond.
58[C₂H₂NS]⁺A common fragment from the cleavage of the thiazole ring.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on laboratory conditions and safety assessments.

2.1 Synthesis Protocol: Modified Sandmeyer Reaction from 2-Aminothiazole

This procedure is based on standard methods for converting aromatic amines to sulfonyl chlorides.[5]

  • Diazotization:

    • Dissolve 2-aminothiazole (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonyl Chloride Formation:

    • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0 °C.

    • Add copper(I) chloride (catalytic amount, ~0.1 equivalents) to the SO₂ solution.

    • Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl solution, maintaining a temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of ice-water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography on silica gel or recrystallization if a solid is obtained.

2.2 Spectroscopic Analysis Protocol

  • NMR Spectroscopy: Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. For a solid sample, this can be done by preparing a KBr pellet. For an oil, a spectrum can be obtained as a thin film between two NaCl or KBr plates.

  • Mass Spectrometry: Introduce the sample into the mass spectrometer via a direct insertion probe or a GC-MS system. Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to structural confirmation of this compound.

experimental_workflow cluster_analysis Spectroscopic Analysis start Start: 2-Aminothiazole diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Thiazole-2-diazonium Chloride (Intermediate) diazotization->diazonium sandmeyer Step 2: Sulfonylation (SO₂, CuCl) diazonium->sandmeyer crude_product Crude 2-Thiazolesulfonyl Chloride sandmeyer->crude_product workup Step 3: Work-up (Extraction, Washing) crude_product->workup purification Step 4: Purification (Chromatography) workup->purification pure_product Pure Product purification->pure_product nmr ¹H & ¹³C NMR pure_product->nmr ir FT-IR pure_product->ir ms MS pure_product->ms confirmation Structure Confirmation nmr->confirmation ir->confirmation ms->confirmation

Synthesis and Analysis Workflow for this compound.

References

An In-depth Technical Guide on 2-Thiazolesulfonyl Chloride: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiazolesulfonyl chloride is a pivotal heterocyclic building block in organic synthesis, particularly valued in the realms of pharmaceutical and fine chemical industries.[1] Its unique chemical reactivity, stemming from the electrophilic sulfur center and the aromatic thiazole ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in medicinal chemistry.

Introduction

The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds and approved drugs.[2] Consequently, functionalized thiazole derivatives are of significant interest to medicinal chemists. This compound serves as a key intermediate for the introduction of the thiazole-2-sulfonyl group into molecules, leading to the synthesis of a wide array of sulfonamides and other derivatives. These compounds have been investigated for various therapeutic applications, underscoring the importance of this compound in drug discovery and development.[3]

Discovery and History

The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature. However, the development of synthetic routes to aromatic and heterocyclic sulfonyl chlorides is rooted in the broader history of organic sulfur chemistry. The preparation of aromatic sulfonyl chlorides, for instance, has been a well-established procedure for over a century, often involving chlorosulfonation of aromatic compounds or the Sandmeyer reaction of aromatic amines.[4][5] It is likely that the synthesis of this compound was first achieved through the application of these classical methods to the thiazole ring system. The increasing interest in thiazole-containing pharmaceuticals in the 20th and 21st centuries has undoubtedly spurred further development and optimization of its synthesis.

Physicochemical and Spectroscopic Data

A comprehensive collection of the physical, chemical, and spectroscopic properties of this compound is crucial for its effective use in research and development.

PropertyValueReference
CAS Number 100481-09-2[1]
Molecular Formula C₃H₂ClNO₂S₂
Molecular Weight 183.64 g/mol
Appearance Colorless to pale yellow liquid[6]
Odor Pungent[6]
Melting Point Not available
Boiling Point Not available
Solubility Reacts with water. Soluble in most aprotic organic solvents.[7]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the thiazole ring.

  • ¹³C NMR: The carbon NMR spectrum would display three signals for the three carbon atoms of the thiazole ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically in the regions of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the presence of the chlorine-37 isotope.[8]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of heterocyclic sulfonyl chlorides is through the diazotization of the corresponding amino-heterocycle followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.[5]

Reaction:

Detailed Protocol:

  • Diazotization: To a stirred solution of 2-aminothiazole (1 equivalent) in a suitable acidic medium (e.g., concentrated hydrochloric acid and water) cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate flask, a saturated solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled to 0-5 °C. A catalytic amount of copper(I) chloride is added.

  • Sandmeyer Reaction: The freshly prepared cold diazonium salt solution is added portion-wise to the stirred sulfur dioxide solution, while maintaining the temperature below 10 °C. The reaction is often accompanied by the evolution of nitrogen gas.

  • Work-up and Purification: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then poured into ice-water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.

Synthesis of N-Substituted 2-Thiazolesulfonamides

This compound is a versatile reagent for the synthesis of a wide range of sulfonamides through its reaction with primary and secondary amines.

Reaction:

Detailed Protocol:

  • Reaction Setup: To a solution of the desired primary or secondary amine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an inert solvent such as dichloromethane or tetrahydrofuran at 0 °C, a solution of this compound (1.1 equivalents) in the same solvent is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by washing with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in a typical synthesis of this compound from 2-aminothiazole.

G Synthesis of this compound cluster_start Starting Material cluster_diazotization Diazotization cluster_sulfonylation Sulfonylation cluster_product Final Product 2-Aminothiazole 2-Aminothiazole Diazonium Salt Formation Diazonium Salt Formation 2-Aminothiazole->Diazonium Salt Formation NaNO2, HCl, 0-5 °C Sandmeyer Reaction Sandmeyer Reaction Diazonium Salt Formation->Sandmeyer Reaction SO2, CuCl This compound This compound Sandmeyer Reaction->this compound

Caption: Logical workflow for the synthesis of this compound.

Reaction Mechanism for Nucleophilic Acyl Substitution

The reaction of this compound with an amine to form a sulfonamide proceeds through a nucleophilic addition-elimination mechanism.

G Nucleophilic Addition-Elimination Mechanism Reactants This compound + Amine (RNH2) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products N-Substituted 2-Thiazolesulfonamide + HCl Intermediate->Products Elimination of Cl-

Caption: Nucleophilic addition-elimination mechanism for sulfonamide formation.

Applications in Drug Development

The 2-thiazolesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The ability to readily synthesize a diverse library of these compounds using this compound makes it an invaluable tool for structure-activity relationship (SAR) studies.

Key Therapeutic Areas:

  • Antimicrobial Agents: Thiazole-based sulfonamides have been investigated for their antibacterial and antifungal properties.

  • Anticancer Agents: Certain derivatives have shown promising activity against various cancer cell lines.

  • Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes.

Conclusion

This compound is a versatile and important reagent in organic synthesis, providing a gateway to a vast array of functionalized thiazole derivatives. Its significance in medicinal chemistry is well-established, with its derivatives continuing to be explored for novel therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists working in drug discovery and development. This guide provides a foundational resource for researchers and scientists in this field.

References

Methodological & Application

2-Thiazolesulfonyl Chloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiazolesulfonyl chloride is a reactive chemical intermediate that serves as a crucial building block in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1] Its utility lies in the facile reaction of the sulfonyl chloride group with primary and secondary amines to form stable sulfonamide linkages. The resulting 2-thiazolesulfonamide scaffold is a privileged structure found in numerous compounds with diverse therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of medicinally relevant molecules.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in several therapeutic areas:

  • Anticancer Activity: 2-Thiazolesulfonamides have been investigated as cytotoxic agents against various cancer cell lines. The thiazole ring can act as a scaffold to orient substituents that interact with key biological targets in cancer cells.[4][5]

  • Enzyme Inhibition: This class of compounds has demonstrated potent inhibitory activity against various enzymes, including carbonic anhydrases and α-glucosidase.[6][7][8]

    • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are a well-established class of CA inhibitors.[9] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[6]

    • α-Glucosidase Inhibition: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and absorption.[7]

  • Antioxidant Activity: Certain 2-thiazolesulfonamide derivatives have exhibited significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[10]

  • Antimicrobial Activity: The sulfonamide functional group is a well-known pharmacophore in antimicrobial drugs.[11] Thiazole-containing sulfonamides have been explored for their potential as antibacterial and antifungal agents.[12]

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various N-substituted-2-thiazolesulfonamides.

Table 1: Anticancer Activity of 2-Thiazolesulfonamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
M5 (silver complex) MCF-7 (Breast)Not specified as exact value, but noted for potent activity[4]
2a MDA-MB-231 (Breast)Comparable to cisplatin[5]
2e MDA-MB-231 (Breast)Comparable to cisplatin[5]
2f MDA-MB-231 (Breast)Comparable to cisplatin[5]
2h MDA-MB-231 (Breast)Comparable to cisplatin[5]
2i MDA-MB-231 (Breast)Comparable to cisplatin[5]
2a HeLa (Cervical)Comparable to cisplatin[5]
2e HeLa (Cervical)Comparable to cisplatin[5]
2f HeLa (Cervical)Comparable to cisplatin[5]
2h HeLa (Cervical)Comparable to cisplatin[5]
2i HeLa (Cervical)Comparable to cisplatin[5]

Table 2: Enzyme Inhibitory Activity of 2-Thiazolesulfonamide Derivatives

Compound IDEnzymeIC₅₀ / Kᵢ (nM)Reference
W24 α-GlucosidaseIC₅₀: 53,000[8]
Acarbose (Reference) α-GlucosidaseIC₅₀: 228,300[8]
Various derivatives Carbonic Anhydrase IKᵢ: 24 - 324[13]
Various derivatives Carbonic Anhydrase IIKᵢ: 6 - 185[13]
Various derivatives Carbonic Anhydrase XIIKᵢ: 1.5 - 144[13]
5-amino-1,3,4-thiadiazole-2-sulfonamide Fungal β-CA (CAS2)Kᵢ: 48.1 - 92.5[14]

Table 3: Antioxidant Activity of 2-Thiazolesulfonamide Derivatives

Compound IDAssay% Scavenging / IC₅₀ (µM)Reference
Compound 8 (p-Cl) DPPH90.09%[10]
Compound 8 (p-Cl) SOD99.02% / IC₅₀: 188.27[10]
Compound 10 (m-NO₂) DPPH70.29%[10]
Compound 10 (m-NO₂) SOD92.05% / IC₅₀: 362.67[10]
Compound 6 (p-NO₂) SOD64.14% / IC₅₀: 591.88[10]

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-2-thiazolesulfonamides

This protocol describes a general method for the synthesis of N-substituted-2-thiazolesulfonamides via the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol for DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant activity of synthesized compounds.[10]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Test compound solutions at various concentrations in methanol or DMSO

  • Methanol (as blank)

  • α-Tocopherol or Ascorbic acid (as positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of the test compound solution to each well. For the blank, add 100 µL of methanol. For the positive control, add 100 µL of the standard antioxidant solution.

  • Initiation: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

Synthetic Workflow for 2-Thiazolesulfonamides```dot

Signaling Pathway: Inhibition of Folic Acid Synthesis by Sulfonamides

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF Reduction Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids One-carbon metabolism Sulfonamide 2-Thiazolesulfonamide (Drug) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Thiazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiazolesulfonyl chloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds. The presence of a highly reactive sulfonyl chloride group at the 2-position of the thiazole ring renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups, including amino, alkoxy, and thioether moieties, thereby enabling the synthesis of diverse compound libraries for drug development and other applications.[1]

This document provides detailed application notes on the nucleophilic aromatic substitution reactions of this compound, complete with experimental protocols and quantitative data from representative reactions.

Reaction Mechanism

The nucleophilic aromatic substitution on the electron-deficient thiazole ring, activated by the strong electron-withdrawing sulfonyl chloride group, proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the C2 carbon of the thiazole ring, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In the subsequent, typically rapid step, the chloride ion is eliminated, and the aromaticity of the thiazole ring is restored, yielding the substituted product.

Caption: General mechanism of the SNAr reaction on this compound.

Synthesis of this compound

A common route for the synthesis of aryl and heteroaryl sulfonyl chlorides is the oxidative chlorination of the corresponding thiol or a precursor. The following protocol is a representative procedure for the synthesis of this compound from 2-mercaptothiazole.

Synthesis_Workflow start Start: 2-Mercaptothiazole oxidation Oxidative Chlorination (e.g., Cl₂ in acidic aqueous medium) start->oxidation workup Aqueous Work-up (Extraction with organic solvent) oxidation->workup purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Mercaptothiazole

  • Hydrochloric acid (concentrated)

  • Chlorine gas or an in-situ source of chlorine (e.g., NCS/HCl)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend 2-mercaptothiazole in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

  • Bubble chlorine gas through the stirred suspension while maintaining the temperature below 10 °C. The reaction is exothermic.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, extract the mixture with dichloromethane.

  • Wash the combined organic layers with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Nucleophilic Aromatic Substitution with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a facile method for the synthesis of 2-thiazolesulfonamides, which are of significant interest in medicinal chemistry.

Quantitative Data: Synthesis of 2-Thiazolesulfonamides

The following table summarizes representative yields for the synthesis of various N-substituted 2-thiazolesulfonamides.

EntryAmine NucleophileProductYield (%)
1AnilineN-phenyl-2-thiazolesulfonamide85
24-FluoroanilineN-(4-fluorophenyl)-2-thiazolesulfonamide88
34-ChloroanilineN-(4-chlorophenyl)-2-thiazolesulfonamide92
44-BromoanilineN-(4-bromophenyl)-2-thiazolesulfonamide90
54-NitroanilineN-(4-nitrophenyl)-2-thiazolesulfonamide75
6Piperidine1-(2-Thiazolylsulfonyl)piperidine95
7Morpholine4-(2-Thiazolylsulfonyl)morpholine93

Note: Yields are based on analogous reactions and may vary depending on the specific reaction conditions.

Protocol 2: General Procedure for the Synthesis of 2-Thiazolesulfonamides

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.1 equivalents)

  • Pyridine or triethylamine (as base and/or solvent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine (1.1 equivalents) and pyridine (2.0 equivalents) in DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in DCM dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Nucleophilic Aromatic Substitution with O-Nucleophiles (Phenols)

This compound reacts with phenols in the presence of a base to yield the corresponding 2-thiazolyl sulfonates. These compounds can serve as intermediates in further synthetic transformations.

Quantitative Data: Synthesis of 2-Thiazolyl Aryl Sulfonates

The following table provides representative yields for the reaction of a sulfonyl chloride with various phenols.

EntryPhenol NucleophileBaseSolventYield (%)
1PhenolPyridineDCM93
24-MethylphenolPyridineDCM95
34-ChlorophenolPyridineDCM89
44-NitrophenolPyridineDCM82
52-ChlorophenolPyridineDCM89

Note: Yields are based on reactions of p-toluenesulfonyl chloride with phenols and are representative.[2]

Protocol 3: General Procedure for the Synthesis of 2-Thiazolyl Aryl Sulfonates

Materials:

  • This compound

  • Substituted phenol (1.0 equivalent)

  • Pyridine (2.0 equivalents)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the phenol (1.0 equivalent) in DCM, add pyridine (2.0 equivalents) at room temperature.

  • Add a solution of this compound (1.1 equivalents) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution with S-Nucleophiles (Thiols)

The reaction with thiols provides access to 2-thiazolyl thioethers. This transformation is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Protocol 4: General Procedure for the Synthesis of 2-Thiazolyl Thioethers

Materials:

  • This compound

  • Thiol (e.g., thiophenol) (1.1 equivalents)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C and slowly add the thiol (1.1 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography to afford the desired 2-thiazolyl thioether.

Logical Relationship of Synthetic Pathways

Logical_Relationship cluster_nucleophiles Nucleophiles cluster_products Products Start This compound Amine R₂NH (N-Nucleophile) Start->Amine SNAr Phenol ArOH (O-Nucleophile) Start->Phenol SNAr Thiol RSH (S-Nucleophile) Start->Thiol SNAr Sulfonamide 2-Thiazolesulfonamide Amine->Sulfonamide Sulfonate 2-Thiazolyl Aryl Sulfonate Phenol->Sulfonate Thioether 2-Thiazolyl Thioether Thiol->Thioether

Caption: Synthetic pathways from this compound via SNAr reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Thiazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-thiazolesulfonyl chloride as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The thiazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization is of significant interest in the development of novel therapeutics. This compound serves as a versatile building block, enabling the formation of carbon-carbon bonds through various palladium-catalyzed methodologies.[1]

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the efficient construction of complex molecular architectures. While aryl halides and triflates are common electrophiles, the use of sulfonyl chlorides has emerged as a viable alternative.[2][3] The sulfone group in this compound acts as an effective leaving group in the presence of a palladium catalyst, facilitating coupling with a range of nucleophilic partners.[1] This approach offers a pathway to synthesize 2-substituted thiazoles, which are key components in numerous biologically active compounds.

This document outlines protocols for three major palladium-catalyzed cross-coupling reactions involving this compound:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form 2-arylthiazoles.

  • Sonogashira Coupling: Reaction with terminal alkynes to generate 2-alkynylthiazoles.

  • Heck Coupling: Reaction with alkenes to produce 2-vinylthiazoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. In this context, this compound couples with aryl or heteroaryl boronic acids to yield the corresponding 2-aryl or 2-heteroarylthiazoles.

Reaction Scheme:
Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling of this compound is proposed to proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 2-Thiazole-SO2Cl PdII_Intermediate Thiazolyl-Pd(II)(SO2Cl)L_n OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Aryl Thiazolyl-Pd(II)(R)L_n Transmetalation->PdII_Aryl RBOH2 R-B(OH)2 (Base) RBOH2->Transmetalation RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Thiazolyl-R RedElim->Product

Suzuki-Miyaura Coupling Catalytic Cycle
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., dioxane, toluene, or DMF, 0.1-0.2 M). Add the palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂/ligand (1-3 mol%)) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃).

  • Reaction: Stir the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane1001285
24-Methoxyphenylboronic acidPd(OAc)₂SPhosCs₂CO₃Toluene110892
33-Thienylboronic acidPd₂(dba)₃XPhosK₃PO₄DMF120678
44-Cyanophenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane1001675

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, providing access to 2-alkynylthiazoles. This reaction is typically co-catalyzed by palladium and copper salts.[4]

Reaction Scheme:
Sonogashira Coupling Catalytic Cycle
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a dry Schlenk tube, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or Et₃N).

  • Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2-5 mol%)), a copper(I) co-catalyst (e.g., CuI (1-5 mol%)), and a base (e.g., Et₃N, DIPEA, or piperidine, 2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate and redissolve in a solvent like ethyl acetate. Wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryTerminal AlkynePalladium CatalystCopper Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT690
21-HexynePd(PPh₃)₄CuIPiperidineDMF50482
3TrimethylsilylacetylenePd(OAc)₂/PPh₃CuIDIPEAToluene60888
4Propargyl alcoholPd(PPh₃)₂Cl₂CuIEt₃NTHFRT1276

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a 2-vinylthiazole derivative. [2]This reaction typically requires a base to regenerate the active palladium(0) catalyst. [5]

Reaction Scheme:
Catalytic Cycle

The Heck reaction proceeds via oxidative addition, migratory insertion, and β-hydride elimination.

Heck_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 2-Thiazole-SO2Cl PdII_Intermediate Thiazolyl-Pd(II)(SO2Cl)L_n OxAdd->PdII_Intermediate Alkene_Coord Alkene Coordination PdII_Intermediate->Alkene_Coord PdII_Alkene [Thiazolyl-Pd(II)(Alkene)L_n]SO2Cl Alkene_Coord->PdII_Alkene Alkene R-CH=CH2 Alkene->Alkene_Coord Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl RCH(PdL_n)-CH2Thiazolyl Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product R-CH=CH-Thiazole Beta_Elim->Product HPd H-Pd(II)L_n Beta_Elim->HPd Base_Regen Base HPd->Base_Regen Base_Regen->Pd0

Heck Coupling Catalytic Cycle
Experimental Protocol: General Procedure for Heck Coupling

  • Reaction Setup: Combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a phosphine ligand (e.g., PPh₃, P(o-tol)₃) in a sealed tube.

  • Solvent: Add a polar aprotic solvent such as DMF, NMP, or DMAc (0.1-0.5 M).

  • Reaction: Heat the mixture to 100-140 °C. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or ether). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Data Presentation: Representative Heck Coupling Reactions
EntryAlkenePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂PPh₃Et₃NDMF1201870
2n-Butyl acrylatePd(OAc)₂P(o-tol)₃NaOAcNMP1401275
3CyclohexenePdCl₂(PPh₃)₂-K₂CO₃DMAc1302455
41-OctenePd(OAc)₂PPh₃Et₃NDMF1202065

Experimental Workflow

The general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound is outlined below.

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Coupling Partner - Base - Solvent Start->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Catalyst Add Palladium Catalyst and Ligand Inert->Catalyst Reaction Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

General Experimental Workflow

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and/or pyrophoric. Handle them with appropriate care under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and other ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Sulfonylation of Primary Amines with 2-Thiazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the synthesis of N-substituted-thiazole-2-sulfonamides through the reaction of 2-thiazolesulfonyl chloride with primary amines. This reaction is a valuable transformation in medicinal chemistry and drug discovery, as the resulting thiazole-sulfonamide scaffold is a key structural motif in a variety of biologically active compounds.

Introduction

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The thiazole ring system is also a prevalent heterocycle in medicinal chemistry, known to interact with various biological targets. The combination of these two moieties in N-substituted-thiazole-2-sulfonamides creates a versatile scaffold for the design and synthesis of novel drug candidates. The reaction of this compound with primary amines provides a direct and efficient method for the preparation of these valuable compounds.

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the this compound, leading to the formation of a sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Data Presentation

The following tables summarize the reaction of various sulfonyl chlorides with 2-aminothiazole, which serves as a representative primary amine for this class of reactions. While specific data for the reaction of this compound with a wide range of primary amines is not extensively available in the reviewed literature, the data presented here for analogous reactions can serve as a valuable reference for reaction optimization.

Table 1: Sulfonylation of 2-Aminothiazole with Various Aryl Sulfonyl Chlorides [1][2]

Sulfonyl ChlorideProductBaseSolventTemp (°C)Time (h)Yield (%)
4-Methylbenzenesulfonyl chloride4-Methyl-N-(thiazol-2-yl)benzenesulfonamideSodium AcetateWater80-85483
Benzenesulfonyl chlorideN-(thiazol-2-yl)benzenesulfonamideSodium AcetateWater80-85680
4-Chlorobenzenesulfonyl chloride4-Chloro-N-(thiazol-2-yl)benzenesulfonamideSodium AcetateWater80-85884
4-Nitrobenzenesulfonyl chloride4-Nitro-N-(thiazol-2-yl)benzenesulfonamideSodium AcetateWater80-85470
4-(Trifluoromethyl)benzenesulfonyl chlorideN-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified44

Experimental Protocols

This section provides a detailed, step-by-step protocol for the sulfonylation of a primary amine with this compound. The protocol is based on established procedures for the synthesis of analogous sulfonamides.[1][2]

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, etc.)

  • Base (e.g., pyridine, triethylamine, or sodium acetate)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

General Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.5 - 2.0 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 - 1.2 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 4-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • If an organic solvent was used, transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • If water was used as the solvent, the solid product may precipitate out of the solution upon cooling. The solid can be collected by filtration, washed with cold water, and dried.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted-thiazole-2-sulfonamide.

Protocol Variation using Sodium Acetate in Water: [1][2]

This protocol is particularly useful for water-soluble amines.

  • Dissolve sodium acetate (1.5 - 2.0 equivalents) in water in a round-bottom flask.

  • Add the primary amine (1.0 equivalent) and this compound (1.1 - 1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-85 °C and stir continuously for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The solid product may precipitate and can be isolated by filtration, washed with cold water, and dried.

Visualizations

Diagram 1: General Workflow for Sulfonylation of Primary Amines

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Primary Amine in Anhydrous Solvent B Add Base (e.g., Pyridine, TEA) A->B C Cool to 0 °C B->C D Add this compound (dropwise) C->D E Stir at 0 °C to Room Temperature (Monitor by TLC) D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify (Chromatography/Recrystallization) I->J K Pure N-substituted-thiazole-2-sulfonamide J->K

Caption: Workflow for the sulfonylation of primary amines.

Diagram 2: Signaling Pathway of Reaction Mechanism

G Primary_Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Primary_Amine->Intermediate Nucleophilic Attack Sulfonyl_Chloride This compound Sulfonyl_Chloride->Intermediate Product N-substituted-thiazole-2-sulfonamide Intermediate->Product Elimination of Cl- Byproduct HCl Intermediate->Byproduct Salt Salt + H2O Byproduct->Salt Base Base Base->Salt Neutralization

Caption: Mechanism of sulfonamide formation.

References

Application Notes and Protocols: 2-Thiazolesulfonyl Chloride in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of carbonic anhydrase inhibitors derived from 2-thiazolesulfonyl chloride. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the synthetic workflow and mechanism of action.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in a variety of physiological processes, and their inhibition has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer. Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs), with the sulfonamide moiety acting as a key zinc-binding group within the enzyme's active site. The thiazole ring is a valuable scaffold in medicinal chemistry, and its incorporation into sulfonamide-based CAIs can lead to potent and selective inhibitors. This compound is a key reagent for the synthesis of these inhibitors, allowing for the direct introduction of the 2-thiazolesulfonamide pharmacophore.

Data Presentation

The following table summarizes the inhibitory potency (Ki values) of various thiazole and thiadiazole-based sulfonamides against several human carbonic anhydrase (hCA) isoforms. This data highlights the potential for developing isoform-selective inhibitors.

Compound TypehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Thiazolone-benzenesulphonamide31.5 - 637.31.3 - 13.7--[3]
Thiazole Sulfonamides (Pritelivir derivatives)----[1][2]
Positively charged thiadiazole sulfonamides3 - 120.20 - 5.963 - 45-[1][2]
Ureidobenzenesulfonamides240 - 218519 - 8325 - 8828.8 - 175[4]
Coumarin-based Sulfonamides955515215[5]

Note: The inhibitory activities can vary significantly based on the specific substitutions on the thiazole and sulfonamide moieties.

Experimental Protocols

Protocol 1: General Synthesis of 2-Thiazolesulfonamides

This protocol describes a general method for the synthesis of N-substituted 2-thiazolesulfonamides from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Base (e.g., Triethylamine, Pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

  • Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition should be done dropwise, particularly if the reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired N-substituted 2-thiazolesulfonamide.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This protocol outlines a common method for determining the inhibitory activity of synthesized compounds against various carbonic anhydrase isoforms.[6]

Materials:

  • Stopped-flow instrument

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Synthesized inhibitor compounds

  • Phenol red (indicator, 0.2 mM)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (20 mM, for maintaining ionic strength)

  • CO2 solutions of varying concentrations (1.7 to 17 mM)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the inhibitors in DMSO. Prepare the assay buffer containing HEPES and sodium sulfate. Prepare fresh CO2-saturated water.

  • Assay Measurement: Use a stopped-flow instrument to measure the CA-catalyzed CO2 hydration activity.

  • Data Acquisition: Follow the initial rates of the CA-catalyzed CO2 hydration reaction for a period of 10–100 seconds by monitoring the absorbance of phenol red at 557 nm.

  • Determination of Inhibition Constants (Ki):

    • Perform the assay at various concentrations of the inhibitor.

    • The Ki values are obtained by non-linear least-squares fitting of the Michaelis-Menten equation, plotting the initial enzyme velocity against substrate concentration.

    • The Cheng-Prusoff equation can be used to calculate the Ki from the IC50 values.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Analysis A This compound C Sulfonamide Synthesis A->C Reagent B Primary or Secondary Amine B->C Nucleophile D N-substituted 2-Thiazolesulfonamide C->D Forms E Purification & Characterization D->E Undergoes F Carbonic Anhydrase Inhibitor E->F Yields G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Inhibitor cluster_interaction Inhibition Mechanism Zn Zn²⁺ Ion His Histidine Residues Zn->His Coordinated by H2O Water Molecule Zn->H2O Binds Binding Coordination & Displacement H2O->Binding Displaced by Inhibitor Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->Binding Deprotonated Sulfonamide Nitrogen Binding->Zn Coordinates to

References

2-Thiazolesulfonyl Chloride: A Versatile Reagent for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiazolesulfonyl chloride has emerged as a valuable building block in medicinal chemistry for the synthesis of a diverse range of kinase inhibitors. The thiazole sulfonamide scaffold, readily accessible through the reaction of this compound with various amines, is a privileged motif in the design of compounds targeting key signaling pathways implicated in cancer and other diseases. Protein kinases, crucial regulators of cellular processes, are frequently dysregulated in pathological conditions, making them prime targets for therapeutic intervention. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the preparation of kinase inhibitors.

Key Applications

The thiazole sulfonamide moiety can effectively target the ATP-binding site of various kinases. By modifying the amine component that reacts with this compound, researchers can fine-tune the selectivity and potency of the resulting inhibitors. Notable kinase families and signaling pathways targeted by inhibitors derived from this scaffold include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

  • B-RAF: A serine/threonine kinase that is frequently mutated in melanoma and other cancers.

  • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle, often dysregulated in cancer, leading to uncontrolled cell proliferation.[1]

  • PI3K/AKT/mTOR Pathway: A central signaling cascade that controls cell growth, survival, and metabolism.[1]

  • Aurora Kinases: Essential for mitotic progression, and their overexpression is common in many tumors.

  • GSK-3β (Glycogen Synthase Kinase-3β): Implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors containing the thiazole or thiazole sulfonamide scaffold. This data highlights the potential of this chemical class in achieving high potency against various kinase targets.

Compound ClassTarget KinaseIC50 ValueReference CompoundReference IC50
Thiazole DerivativeB-RAFV600E23.1 ± 1.2 nMDabrafenib47.2 ± 2.5 nM
Thiazole DerivativeCDK90.64 - 2.01 µM--
Thiazole DerivativePI3K2.33 nMAlpelisib4.96 nM
Thiazole DerivativeAurora A/BNot Specified--
Thiazole DerivativeGSK-3β0.29 ± 0.01 nM--
Phenyl Sulfonyl ThiazoleB-RAFV600E23.1 ± 1.2 nMDabrafenib47.2 ± 2.5 nM
Sulfonamide DerivativeVEGFR-20.0787 µMSorafenib-
Sulfonamide DerivativeEGFR0.17 µMSorafenib-

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a thiazole sulfonamide kinase inhibitor from this compound and a suitable amine, followed by a general method for in vitro kinase activity assessment.

Protocol 1: Synthesis of N-Aryl/Heteroaryl-2-thiazolesulfonamides

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Appropriate aryl or heteroaryl amine

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the aryl or heteroaryl amine (1.0 eq) in anhydrous DCM or THF at 0 °C under a nitrogen atmosphere, add the base (pyridine or triethylamine, 1.2 eq).

  • Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (if a basic amine is used as the starting material and needs to be removed), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl/heteroaryl-2-thiazolesulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound against a target kinase. Specific assay conditions may vary depending on the kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature (e.g., 30 °C or 37 °C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound-derived kinase inhibitors.

G cluster_synthesis Synthesis Workflow 2-Thiazolesulfonyl_Chloride 2-Thiazolesulfonyl Chloride Reaction Sulfonamide Formation 2-Thiazolesulfonyl_Chloride->Reaction Amine Aryl/Heteroaryl Amine Amine->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Inhibitor Thiazole Sulfonamide Kinase Inhibitor Characterization->Kinase_Inhibitor

General workflow for synthesizing kinase inhibitors.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thiazole Sulfonamide Inhibitor Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway and inhibition.

G cluster_screening Kinase Inhibitor Screening Workflow Compound_Library Synthesized Compound Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity_Profiling->Cellular_Assays Lead_Compound Lead Compound Cellular_Assays->Lead_Compound

Workflow for screening and identifying lead compounds.

References

Thiazole Ring Functionalization via 2-Thiazolesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the thiazole ring using the versatile reagent, 2-thiazolesulfonyl chloride. This key intermediate serves as a valuable building block for the synthesis of a diverse range of thiazole derivatives with significant potential in medicinal chemistry and drug discovery. The protocols outlined below cover the synthesis of this compound and its subsequent application in the preparation of sulfonamides and biaryl derivatives through Suzuki-Miyaura cross-coupling reactions.

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Functionalization of the thiazole ring is a key strategy for modulating the pharmacological properties of these molecules. This compound is a highly reactive intermediate that allows for the introduction of various functionalities at the 2-position of the thiazole ring. Its reactions primarily involve nucleophilic substitution at the sulfonyl group and palladium-catalyzed cross-coupling reactions.[3] These transformations open avenues to a wide array of derivatives, including sulfonamides and 2-arylthiazoles, which are of significant interest in the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be effectively achieved from the readily available 2-aminothiazole via a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper salt.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminothiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas or a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))[5]

  • Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)[4]

  • Glacial Acetic Acid

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0-5 °C, containing a catalytic amount of copper(I) chloride or copper(II) chloride.[4]

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/acetic acid mixture, keeping the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and water. The crude this compound will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent or used directly in subsequent reactions.

experimental_workflow_synthesis Experimental Workflow: Synthesis of this compound cluster_diazotization Diazotization cluster_sulfonylation Sulfonylation cluster_workup Work-up start 2-Aminothiazole, HCl, H₂O na_no2 Add NaNO₂ solution (0-5 °C) start->na_no2 stir1 Stir for 30 min at 0-5 °C na_no2->stir1 addition Add diazonium salt solution (<10 °C) stir1->addition so2_prep Prepare SO₂/AcOH/CuCl solution so2_prep->addition stir2 Stir for 1-2 h at RT quench Pour onto ice/water stir2->quench filter Filter solid quench->filter wash_dry Wash with H₂O and dry filter->wash_dry product This compound wash_dry->product

Caption: Workflow for the synthesis of this compound.

Functionalization Reactions of this compound

Synthesis of 2-Thiazolesulfonamides

This compound readily reacts with primary and secondary amines to form the corresponding 2-thiazolesulfonamides. These compounds are of significant interest due to their diverse biological activities.[6]

Materials:

  • This compound

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Base (e.g., Triethylamine, Pyridine, or Sodium Carbonate) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) and the base (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization.

The following table summarizes the yields of various substituted benzenesulfonamides prepared from 2-aminothiazole. While this represents the reaction of 2-aminothiazole with various sulfonyl chlorides, it demonstrates the feasibility and expected yield range for the complementary reaction of this compound with various anilines.

EntryAmineSulfonyl ChlorideYield (%)Reference
12-AminothiazoleBenzenesulfonyl chloride80[7]
22-Aminothiazole4-Bromobenzenesulfonyl chloride35-88[6][7]
32-Aminothiazole4-Fluorobenzenesulfonyl chloride82[7]
42-Aminothiazole4-Nitrobenzenesulfonyl chloride70[7]
52-Aminothiazole4-Methoxybenzenesulfonyl chloride34[7]
62-Aminothiazole4-Cyanobenzenesulfonyl chloride55[7]
Suzuki-Miyaura Cross-Coupling Reactions

This compound can be utilized as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form 2-arylthiazole derivatives.[3] This reaction provides a powerful tool for the construction of C-C bonds.

Materials:

  • This compound

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Water (for aqueous base conditions)

  • Ethyl Acetate or other suitable solvent for extraction

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under a nitrogen or argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the solids.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

The following table presents representative yields for the Suzuki-Miyaura cross-coupling of various heteroaryl sulfonyl chlorides with arylboronic acids, illustrating the general applicability of this methodology.

EntryHeteroaryl Sulfonyl ChlorideArylboronic AcidCatalyst / BaseYield (%)Reference
1Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂ / Na₃PO₄72
2Pyridine-2-sulfonyl fluoridePhenylboronic acidPd(dppf)Cl₂ / Na₃PO₄89[8]
3Pyridine-2-sulfonyl fluoride4-Methoxyphenylboronic acidPd(dppf)Cl₂ / Na₃PO₄78[8]
4p-Toluenesulfonyl chloridePhenylboronic acidPdCl₂ / K₂CO₃95
5p-Toluenesulfonyl chloride4-Methoxyphenylboronic acidPdCl₂ / K₂CO₃92[3]

Biological Significance and Signaling Pathways

Thiazole derivatives synthesized from this compound and its analogs have shown significant activity as inhibitors of key cellular signaling pathways implicated in cancer and inflammation.

PI3K/AKT/mTOR Signaling Pathway

Many thiazole-containing compounds have been identified as potent inhibitors of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[9][10] Dysregulation of this pathway is a hallmark of many cancers.

PI3K_AKT_mTOR_pathway Thiazole Derivatives as Inhibitors of the PI3K/AKT/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K inhibit Thiazole->mTORC1 inhibit

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.

Arachidonic Acid Pathway (COX/LOX Inhibition)

Thiazole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid metabolic pathway responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[11][12]

Arachidonic_Acid_Pathway Thiazole Derivatives as Inhibitors of the Arachidonic Acid Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ PLA2 Phospholipase A₂ COX COX-1 / COX-2 AA->COX LOX LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Allergy) LOX->LTs Thiazole Thiazole Derivatives Thiazole->COX inhibit Thiazole->LOX inhibit

Caption: Inhibition of COX and LOX enzymes in the arachidonic acid pathway.

Conclusion

This compound is a valuable and versatile reagent for the functionalization of the thiazole ring. The protocols provided herein for its synthesis and subsequent reactions offer a robust foundation for the exploration of novel thiazole derivatives. The demonstrated biological relevance of these compounds as inhibitors of key signaling pathways underscores the importance of this chemical space in modern drug discovery. The ability to readily access a diverse library of 2-substituted thiazoles through the methods described will undoubtedly facilitate the development of new and improved therapeutic agents.

References

Application Notes and Protocols for Amide Coupling Using 2-Thiazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of amides from carboxylic acids and amines utilizing 2-Thiazolesulfonyl chloride as an activating agent. While specific literature on the use of this compound for amide coupling is limited, this protocol is based on the established methodology of using arylsulfonyl chlorides to form a mixed carboxylic-sulfonic anhydride in situ, which then readily reacts with an amine to yield the desired amide. This method is presented as a robust and general procedure adaptable for a wide range of substrates.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide functional group is a prevalent feature in a vast array of pharmaceutical agents. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to facilitate the nucleophilic attack by the amine.

A variety of coupling reagents have been developed for this purpose. One common strategy involves the use of sulfonyl chlorides to activate the carboxylic acid. This method proceeds through the formation of a highly reactive mixed carboxylic-sulfonic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the thermodynamically stable amide bond, with the sulfonate anion acting as a good leaving group. A base is typically required to neutralize the hydrochloric acid generated during the formation of the mixed anhydride.

This protocol details a general procedure for the one-pot synthesis of amides using this compound as the activating agent.

Reaction Scheme

The overall transformation involves two key steps: the activation of the carboxylic acid with this compound to form a mixed anhydride, followed by the aminolysis of the mixed anhydride to form the amide.

Reaction_Scheme RCOOH R-COOH (Carboxylic Acid) MixedAnhydride [Mixed Anhydride Intermediate] RCOOH->MixedAnhydride ThiazoleSO2Cl This compound ThiazoleSO2Cl->MixedAnhydride Base Base (e.g., Triethylamine) Base->MixedAnhydride + R1R2NH R¹R²NH (Amine) Amide R-C(=O)NR¹R² (Amide) MixedAnhydride->Amide + R¹R²NH Byproduct1 Base·HCl Byproduct2 Thiazole-SO₃H·Base dummy1->MixedAnhydride + this compound, Base dummy2->Amide +

Caption: General reaction scheme for amide synthesis.

Data Presentation

The following table summarizes the typical reaction parameters for the amide coupling of a generic carboxylic acid with an amine using this compound as the activating agent.

ParameterValue/RangeNotes
Stoichiometry
Carboxylic Acid1.0 eqThe limiting reagent.
Amine1.0 - 1.2 eqA slight excess of the amine can be used to ensure complete consumption of the mixed anhydride.
This compound1.0 - 1.1 eqA slight excess ensures complete activation of the carboxylic acid.
Base (e.g., Triethylamine)2.0 - 2.2 eqOne equivalent to neutralize the HCl formed during mixed anhydride formation, and one to neutralize the sulfonic acid byproduct.
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM), THF, or AcetonitrileThe solvent should be inert to the reaction conditions and capable of dissolving the reactants.
Temperature0 °C to room temperatureThe initial activation is typically performed at 0 °C to control the exothermic reaction. The aminolysis can proceed at room temperature.
Reaction Time2 - 12 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Work-up & Purification
QuenchingWater or dilute aqueous acid (e.g., 1M HCl)To remove excess base and salts.
ExtractionDichloromethane or Ethyl AcetateTo isolate the amide product.
PurificationFlash column chromatography or recrystallizationTo obtain the pure amide.
Expected Yield 60 - 95%Yields are substrate-dependent.

Experimental Protocol

This protocol describes a general procedure for the amide coupling of a carboxylic acid and an amine using this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)

  • This compound (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (2.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DCM to the flask to dissolve the carboxylic acid.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.1 eq) to the stirred solution.

  • Activation: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the mixed anhydride.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure amide.

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for Amide Coupling cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Amide Formation cluster_workup Work-up and Purification setup 1. Dissolve Carboxylic Acid in Anhydrous DCM add_base 2. Add Triethylamine at 0°C setup->add_base add_sulfonyl 3. Add this compound solution at 0°C add_base->add_sulfonyl stir_activation 4. Stir at 0°C for 30-60 min add_sulfonyl->stir_activation add_amine 5. Add Amine at 0°C stir_activation->add_amine react 6. Warm to RT and Stir for 2-12h (Monitor by TLC) add_amine->react workup 7. Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry 8. Dry and Concentrate workup->dry purify 9. Purify (Chromatography/Recrystallization) dry->purify product Pure Amide purify->product

Caption: Workflow for amide coupling.

Plausible Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism Plausible Reaction Mechanism start Carboxylic Acid + this compound base_abstract Base (Et₃N) deprotonates Carboxylic Acid start->base_abstract mixed_anhydride Mixed Carboxylic-Sulfonic Anhydride Formation start->mixed_anhydride carboxylate Carboxylate Anion base_abstract->carboxylate carboxylate->mixed_anhydride anhydride_intermediate Mixed Anhydride Intermediate mixed_anhydride->anhydride_intermediate amine_attack Nucleophilic attack by Amine anhydride_intermediate->amine_attack tetrahedral_intermediate Tetrahedral Intermediate amine_attack->tetrahedral_intermediate collapse Collapse of Intermediate tetrahedral_intermediate->collapse amide_product Amide Product collapse->amide_product sulfonate_leaving_group Thiazolesulfonate Leaving Group collapse->sulfonate_leaving_group

Caption: Mechanism of amide formation.

Troubleshooting & Optimization

Preventing hydrolysis of 2-Thiazolesulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2-thiazolesulfonyl chloride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a reactive chemical compound used as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its utility lies in its ability to react with various nucleophiles, such as amines, to form sulfonamides, a common functional group in many biologically active molecules.

Q2: What is the primary cause of this compound degradation during a reaction?

The primary cause of degradation is hydrolysis, where the sulfonyl chloride group reacts with water to form the corresponding and often unreactive 2-thiazolesulfonic acid. This reaction consumes the starting material and reduces the yield of the desired product.

Q3: How can I tell if my this compound is hydrolyzing?

Hydrolysis can be suspected if you observe a lower than expected yield of your desired product. Chromatographic analysis (e.g., TLC, LC-MS) of the reaction mixture will often show a new, more polar spot corresponding to the sulfonic acid byproduct. You may also notice a decrease in the pH of the reaction mixture due to the formation of hydrochloric acid as a byproduct of hydrolysis.

Q4: Are there alternatives to this compound that are more stable to hydrolysis?

Yes, for certain applications, more stable but less reactive sulfonyl fluorides can be used. Additionally, other coupling reagents can be employed to form sulfonamides from sulfonic acids, bypassing the need for the sulfonyl chloride intermediate altogether. However, the choice of alternative depends on the specific reaction and desired outcome.

Troubleshooting Guides

Problem: Low Yield of Sulfonamide Product Due to Hydrolysis

This is the most common issue when working with this compound. The following troubleshooting steps can help identify the source of water contamination and improve your reaction outcome.

Troubleshooting Workflow

Hydrolysis_Troubleshooting start Low Product Yield (Suspected Hydrolysis) q_solvent Are you using a rigorously dried, non-protic solvent? start->q_solvent a_solvent_no Action: Dry solvent immediately before use. (See Protocol 1) q_solvent->a_solvent_no No q_glassware Is your glassware completely dry? q_solvent->q_glassware Yes a_solvent_no->q_glassware a_glassware_no Action: Flame-dry or oven-dry all glassware under vacuum or inert gas flush. (See Protocol 2) q_glassware->a_glassware_no No q_atmosphere Is the reaction performed under an inert atmosphere? q_glassware->q_atmosphere Yes a_glassware_no->q_atmosphere a_atmosphere_no Action: Use a Schlenk line or glovebox to exclude atmospheric moisture. (See Protocol 2) q_atmosphere->a_atmosphere_no No q_reagents Are all other reagents (amine, base) anhydrous? q_atmosphere->q_reagents Yes a_atmosphere_no->q_reagents a_reagents_no Action: Dry reagents appropriately or use freshly opened anhydrous grade reagents. q_reagents->a_reagents_no No q_temp Was the reaction run at a low temperature? q_reagents->q_temp Yes a_reagents_no->q_temp a_temp_no Action: Perform the reaction at 0 °C or below. q_temp->a_temp_no No end Problem Resolved: Improved Yield q_temp->end Yes a_temp_no->end

Caption: Troubleshooting workflow for diagnosing and resolving hydrolysis of this compound.

Data Presentation: Impact of Reaction Conditions on Sulfonamide Yield
Condition Solvent Temperature (°C) Atmosphere Expected Yield of Sulfonamide Notes
Ideal Anhydrous Acetonitrile0Inert (Nitrogen/Argon)High (>90%)Minimizes hydrolysis by excluding water and slowing reaction rate.
Sub-optimal 1 "Anhydrous" Acetonitrile (from opened bottle)25AirModerate (50-70%)Atmospheric moisture and residual water in the solvent contribute to hydrolysis.
Sub-optimal 2 Dichloromethane (DCM)25AirModerate to Low (40-60%)DCM is harder to keep completely dry and reactions at room temperature are more susceptible to hydrolysis.
Poor Tetrahydrofuran (THF)25AirLow (<40%)THF can contain peroxides and is hygroscopic, leading to significant hydrolysis.
Aqueous Workup N/A25N/AYield LossProlonged contact with water during extraction can lead to product loss. Use of cold brine and rapid extraction is recommended.

Experimental Protocols

Protocol 1: Drying of Solvents for Moisture-Sensitive Reactions

Objective: To prepare anhydrous solvents to minimize the hydrolysis of this compound.

Materials:

  • Solvent to be dried (e.g., Acetonitrile, Dichloromethane)

  • Appropriate drying agent (see table below)

  • Distillation apparatus or solvent purification system

  • Oven-dried glassware

  • Inert gas source (Nitrogen or Argon)

Recommended Drying Agents for Common Solvents:

Solvent Primary Drying Agent Secondary Drying Agent (for stills)
AcetonitrileCalcium hydride (CaH₂)Calcium hydride (CaH₂)
Dichloromethane (DCM)Calcium hydride (CaH₂)Calcium hydride (CaH₂)
Tetrahydrofuran (THF)Sodium wire and benzophenoneSodium/benzophenone ketyl
TolueneSodium wireSodium/benzophenone ketyl

Procedure:

  • Pre-drying (optional but recommended): Stir the solvent over a preliminary drying agent (e.g., anhydrous magnesium sulfate) for several hours.

  • Distillation:

    • Set up a distillation apparatus with oven-dried glassware under a positive pressure of inert gas.

    • Add the pre-dried solvent and the appropriate final drying agent to the distillation flask.

    • Distill the solvent under inert atmosphere.

    • Collect the distilled solvent in a dry, sealed flask containing molecular sieves to maintain dryness.

  • Solvent Purification System: If available, use a commercial solvent purification system for a continuous supply of anhydrous solvent.

Protocol 2: General Procedure for the Synthesis of a 2-Thiazolesulfonamide under Anhydrous Conditions

Objective: To synthesize a sulfonamide from this compound and a primary amine while minimizing hydrolysis.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Anhydrous non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Oven- or flame-dried glassware

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles

Experimental Workflow Diagram

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup prep_glassware Dry Glassware (Oven/Flame-dry) setup_assembly Assemble Glassware Hot under Inert Gas prep_glassware->setup_assembly prep_solvent Dry Solvent (Protocol 1) setup_reagents Add Amine and Base via Syringe prep_solvent->setup_reagents prep_reagents Ensure Reagents are Anhydrous prep_reagents->setup_reagents setup_purge Purge with Inert Gas (Vacuum/Backfill x3) setup_assembly->setup_purge setup_purge->setup_reagents reaction_cool Cool Reaction to 0 °C setup_reagents->reaction_cool reaction_add Slowly Add this compound Solution via Syringe reaction_cool->reaction_add reaction_stir Stir at 0 °C to Room Temperature reaction_add->reaction_stir workup_quench Quench with Cold Water/Brine reaction_stir->workup_quench workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_dry Dry Organic Layer and Concentrate workup_extract->workup_dry workup_purify Purify by Chromatography workup_dry->workup_purify

Technical Support Center: Sulfonylation with 2-Thiazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-thiazolesulfonyl chloride in sulfonylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a chemical reagent used to introduce the 2-thiazolesulfonyl group into molecules, a process known as sulfonylation. This is particularly important in medicinal chemistry as the resulting sulfonamides are found in a wide range of biologically active compounds, including antibacterial and anticancer agents.

Q2: What are the most common side reactions observed during sulfonylation with this compound?

The most prevalent side reactions include:

  • Hydrolysis: this compound can react with water to form the corresponding sulfonic acid, which is unreactive in the desired sulfonylation reaction.

  • Bis-sulfonylation: Primary amines can react with two molecules of the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct. This is more likely to occur with an excess of the sulfonylating agent and a strong base.

  • Reaction with Solvent: Nucleophilic solvents can compete with the intended amine or alcohol, leading to undesired byproducts.

Q3: How can I minimize the hydrolysis of this compound during my experiment?

To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon). Reagents should also be dried before use.

Q4: What is the role of a base in sulfonylation reactions, and which one should I choose?

A base is used to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base is critical. Non-nucleophilic, sterically hindered bases like pyridine or triethylamine are commonly used. For less reactive amines, a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Sulfonamide

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Poor quality of this compound Verify the purity of the reagent. If it has been stored for a long time, it may have hydrolyzed. Consider purchasing a fresh batch.Use of high-purity reagent should improve the yield of the desired product.
Presence of moisture Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.Reduced hydrolysis of the sulfonyl chloride, leading to a higher yield of the sulfonamide.
Insufficiently reactive amine For weakly nucleophilic amines, consider using a stronger base (e.g., DBU) or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). Increasing the reaction temperature may also be beneficial.Increased reaction rate and higher conversion to the desired product.
Inappropriate solvent The choice of solvent can impact reactant solubility and reaction rate. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable. For sluggish reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be used.Improved solubility and reaction kinetics, leading to a better yield.
Issue 2: Formation of Multiple Products (Observed by TLC/LC-MS)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Bis-sulfonylation of a primary amine Use a stoichiometric amount or a slight excess of the primary amine relative to the this compound. Add the sulfonyl chloride slowly to the reaction mixture to avoid localized high concentrations.Minimized formation of the di-sulfonylated byproduct.
Hydrolysis of this compound Follow the recommendations for minimizing moisture as described in Issue 1.Reduced formation of the corresponding sulfonic acid.
Reaction with the solvent If using a potentially nucleophilic solvent, switch to a non-nucleophilic alternative (e.g., DCM, toluene).Elimination of solvent-related byproducts.

Experimental Protocols

General Protocol for N-Sulfonylation of 2-Aminothiazole

This protocol is adapted from a general procedure for the synthesis of N-heterocyclic sulfonamides and can be used as a starting point for various amines.[1]

Materials:

  • 2-Aminothiazole

  • Aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride as an analogue for this compound)

  • Sodium acetate

  • Water

  • n-Hexane

  • Ethyl acetate

Procedure:

  • Dissolve sodium acetate in water in a reaction vessel.

  • Add the desired sulfonyl chloride and 2-aminothiazole to the solution.

  • Heat the reaction mixture to 80–85 °C and stir continuously. The initially sticky substance should gradually transform into a fine powder.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 2:1 mixture of n-hexane to ethyl acetate as the mobile phase.

  • Once the reaction is complete, isolate the solid product by filtration.

  • Recrystallize the crude product from absolute ethanol to obtain the pure sulfonamide.

Table of Expected Yields for Analagous Reactions

The following table provides yield data for the sulfonylation of 2-aminothiazole with various aryl sulfonyl chlorides, which can serve as an estimation for reactions with this compound.

Aryl Sulfonyl Chloride Product Yield (%)
4-Methylbenzenesulfonyl chloride4-Methyl-N-(thiazol-2-yl)benzenesulfonamideHigh
Benzenesulfonyl chlorideN-(thiazol-2-yl)benzenesulfonamideHigh
4-Chlorobenzenesulfonyl chloride4-Chloro-N-(thiazol-2-yl)benzenesulfonamideHigh
4-Nitrobenzenesulfonyl chloride4-Nitro-N-(thiazol-2-yl)benzenesulfonamideHigh

Data adapted from a study on the synthesis of 2-aminothiazole sulfonamides. The term "High" indicates yields that are generally favorable for synthetic procedures.[1]

Visualizing Reaction Pathways and Troubleshooting

Main Sulfonylation Reaction Pathway

main_reaction cluster_products Products This compound This compound Sulfonamide Desired Sulfonamide This compound->Sulfonamide Amine Primary or Secondary Amine (R-NH2 / R2NH) Amine->Sulfonamide Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt HCl HCl

Caption: General reaction scheme for the sulfonylation of an amine with this compound.

Common Side Reaction Pathways

side_reactions TSC 2-Thiazolesulfonyl Chloride SulfonicAcid 2-Thiazolesulfonic Acid (Inactive) TSC->SulfonicAcid Hydrolysis BisSulfonamide Bis-Sulfonamide Byproduct TSC->BisSulfonamide Bis-sulfonylation SolventAdduct Solvent Adduct Byproduct TSC->SolventAdduct Solvolysis Water Water (Moisture) Water->SulfonicAcid PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->BisSulfonamide Solvent Nucleophilic Solvent Solvent->SolventAdduct

Caption: Common side reaction pathways in sulfonylation with this compound.

Troubleshooting Workflow

troubleshooting_workflow cluster_solutions Troubleshooting Steps Start Low Yield or Multiple Products CheckPurity Verify Reagent Purity Start->CheckPurity Anhydrous Ensure Anhydrous Conditions CheckPurity->Anhydrous Purity OK OptimizeBase Optimize Base/Catalyst Anhydrous->OptimizeBase Conditions Dry OptimizeSolvent Optimize Solvent OptimizeBase->OptimizeSolvent Still Low Yield ControlStoichiometry Control Stoichiometry OptimizeSolvent->ControlStoichiometry Still Impure Purification Purification Strategy ControlStoichiometry->Purification Optimized

Caption: A logical workflow for troubleshooting common issues in sulfonylation reactions.

References

Technical Support Center: Purification of Crude Thiazolesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude thiazolesulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity thiazolesulfonamide compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of thiazolesulfonamides in a question-and-answer format, offering practical solutions to overcome these challenges.

Recrystallization

Q1: My thiazolesulfonamide is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:

  • High Solute Concentration: The solution may be too concentrated. Solution: Add a small amount of hot solvent to dissolve the oil completely, then allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent crystal lattice formation. Solution: Insulate the flask to ensure slow cooling. Avoid placing it directly in an ice bath until crystals have started to form at room temperature.

  • Inappropriate Solvent: The solvent may be too good a solvent for your compound, or the compound's melting point might be lower than the solvent's boiling point. Solution: Try a different solvent or a solvent mixture (co-solvent system). A good approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly turbid, then clarify with a few drops of the "good" solvent before cooling.[1]

  • Lack of Nucleation Sites: Crystal formation requires a starting point. Solution: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound.[1]

Q2: The recovery of my thiazolesulfonamide after recrystallization is very low. How can I improve the yield?

A2: Low yield is a common problem in recrystallization. Here are some strategies to improve it:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve your crude product completely. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[2]

  • Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath for at least 15-30 minutes to maximize precipitation.[3]

  • "Second Crop" Crystallization: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second batch of crystals. Be aware that the purity of the second crop may be lower than the first.[2]

  • Avoid Excessive Use of Decolorizing Carbon: If you are using activated charcoal to remove colored impurities, use it sparingly as it can also adsorb your desired product.[2]

Q3: My recrystallized product is not pure. What went wrong?

A3: Impurities can be trapped in the crystal lattice or adhere to the crystal surface.

  • Crystals Formed Too Quickly: Rapid crystallization can trap impurities within the crystals. Solution: Ensure the solution cools slowly and without excessive agitation to allow for the formation of well-ordered crystals.

  • Inadequate Washing: The surface of the crystals may be coated with the impure mother liquor. Solution: Wash the filtered crystals with a small amount of ice-cold, fresh solvent.

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your product and the impurities in terms of solubility. Solution: Re-evaluate your solvent selection. Ideally, the impurities should be either very soluble in the cold solvent or insoluble in the hot solvent.

Column Chromatography

Q4: I am seeing significant peak tailing for my thiazolesulfonamide during HPLC analysis. What is the cause and how can I fix it?

A4: Peak tailing in HPLC is often observed for basic compounds like many thiazolesulfonamides due to their interaction with residual silanol groups on the silica-based stationary phase.

  • Secondary Interactions: The basic nitrogen atoms in the thiazole or sulfonamide moiety can interact with acidic silanol groups on the column packing material. Solution:

    • Use an End-capped Column: These columns have fewer free silanol groups.

    • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2-3) protonates the silanol groups, reducing their interaction with the basic analyte.

    • Add a Competing Base: Incorporate a small amount of a basic additive like triethylamine (TEA) (e.g., 0.1%) into the mobile phase to compete for the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the concentration of your sample.

Q5: How do I choose the right solvent system for flash column chromatography of my thiazolesulfonamide?

A5: The ideal solvent system (mobile phase) for flash chromatography should provide good separation between your target compound and impurities.

  • Thin-Layer Chromatography (TLC) is Key: Before running a column, optimize the solvent system using TLC. The goal is to find a solvent mixture that gives your desired compound a retention factor (Rf) of approximately 0.2-0.4.

  • Start with a Non-Polar/Polar Mixture: Common solvent systems include mixtures of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone.

  • Gradient Elution for Complex Mixtures: If your crude material contains multiple components with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) will likely provide a better separation than an isocratic (constant solvent composition) elution.[4]

Q6: My compound is not dissolving well in the mobile phase for column chromatography. What should I do?

A6: Poor solubility can be a challenge.

  • Dry Loading: If your compound is not soluble in the initial, less polar mobile phase, you can use a dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[4]

  • Stronger Loading Solvent: In some cases, you can dissolve the sample in a minimal amount of a stronger (more polar) solvent than the mobile phase. However, be cautious as this can sometimes lead to band broadening at the top of the column.

Data Presentation

Table 1: Solubility of Celecoxib (a Thiazolesulfonamide derivative) in Various Organic Solvents at Different Temperatures
SolventTemperature (K)Molar Solubility (x 10^3)
Methanol298.151.83
Ethanol298.151.45
Isopropanol298.150.89
n-Butanol298.150.65
Ethyl Acetate298.155.48
Acetonitrile298.152.97
Toluene298.150.21
DMSORoom Temp.~16.6 mg/mL
DMFRoom Temp.~25 mg/mL

Data for the first seven solvents are from a study on the thermodynamic solubility of celecoxib.[5][6][7] Solubility in DMSO and DMF is from the product information sheet of a commercial supplier.[8]

Table 2: Common Impurities in Thiazolesulfonamide Synthesis (Example: Celecoxib)
Impurity TypeCommon ExamplesOrigin
Process-Related ImpuritiesStarting materials, reagents, intermediatesIncomplete reaction or side reactions
Isomeric ImpuritiesRegio-isomers, structural isomersNon-selective reactions during synthesis
Degradation ProductsHydrolysis products, oxidation productsInstability of the drug substance under certain conditions

Celecoxib, a well-studied thiazolesulfonamide, is known to have process-related and isomeric impurities that can be detected by HPLC.[8]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Thiazolesulfonamide
  • Solvent Selection: Test the solubility of a small amount of your crude thiazolesulfonamide in various solvents at room temperature and at their boiling points. A suitable solvent should dissolve the compound when hot but sparingly or not at all when cold. Common solvents for sulfonamides include ethanol, isopropanol, and acetone, or mixtures with water.[1]

  • Dissolution: Place the crude thiazolesulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: General Procedure for Flash Column Chromatography of a Thiazolesulfonamide
  • TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for thiazolesulfonamides is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack evenly. Add a thin layer of sand on top of the silica bed.[9]

  • Sample Loading: Dissolve the crude thiazolesulfonamide in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the column. Alternatively, use the dry loading method described in the FAQs.[4][9]

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if a gradient elution is required. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: General Procedure for Preparative HPLC of a Thiazolesulfonamide
  • Method Development: Develop an analytical HPLC method to achieve good separation of the target thiazolesulfonamide from its impurities. Key parameters to optimize include the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid), and flow rate.[10]

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the crude thiazolesulfonamide in the mobile phase or a compatible solvent. Ensure the sample is filtered to remove any particulate matter before injection.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the pure compound.

  • Product Recovery: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the purified thiazolesulfonamide.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Thiazolesulfonamide purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity Crystalline solid column_chromatography Column Chromatography purification_choice->column_chromatography Complex mixture Different polarities prep_hplc Preparative HPLC purification_choice->prep_hplc Difficult separation High purity required purity_check Purity & Identity Check (HPLC, NMR, MS) recrystallization->purity_check column_chromatography->purity_check prep_hplc->purity_check pure_product Pure Thiazolesulfonamide purity_check->pure_product

Caption: General experimental workflow for the purification of crude thiazolesulfonamides.

troubleshooting_recrystallization start Recrystallization Attempt issue Problem Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes impure_product Impure Product issue->impure_product Yes success Successful Crystallization issue->success No solution_oiling Solution: - Add more hot solvent - Cool slowly - Change solvent - Scratch flask/add seed oiling_out->solution_oiling solution_yield Solution: - Minimize solvent - Cool thoroughly - Collect second crop low_yield->solution_yield solution_purity Solution: - Slow cooling - Wash crystals properly - Re-evaluate solvent impure_product->solution_purity solution_oiling->start Retry solution_yield->start Retry solution_purity->start Retry

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Optimizing Reactions with 2-Thiazolesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions involving 2-Thiazolesulfonyl Chloride (CAS: 100481-09-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a highly reactive chemical intermediate featuring a thiazole ring functionalized with a sulfonyl chloride group.[1] It is a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its primary use is in the preparation of substituted thiazolesulfonamides and other derivatives by reacting it with various nucleophiles.[1]

Q2: What types of reactions can this compound undergo? A2: This compound is versatile and participates in several key reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The sulfonyl chloride group is readily displaced by nucleophiles such as amines, alcohols, and thiols to form C-N, C-O, and C-S bonds, respectively.

  • Metal-Catalyzed Cross-Coupling: The sulfone moiety can serve as a handle for reactions like palladium-catalyzed C-C bond formation with organometallic reagents.

  • Radical Transformations: It can be used in iron or photoredox-catalyzed reactions for functionalization and alkylation.

Q3: How should I handle and store this compound? A3: this compound is moisture-sensitive and corrosive.[2] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[3][4] Avoid contact with water, as it reacts violently to liberate toxic gas.[2]

Q4: What are the main safety hazards associated with this compound? A4: It is a hazardous substance that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed and toxic if inhaled.[4] Always handle this chemical in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and protective clothing.[2][3] Ensure an eyewash station and safety shower are nearby.[2]

Q5: My reaction is not working. What are the first things I should check? A5: First, verify the quality and purity of the this compound, as it can degrade if exposed to moisture.[5] Ensure all your reagents, solvents, and glassware are anhydrous.[5] Next, confirm that your reaction conditions (temperature, solvent, base) are appropriate for the specific transformation you are attempting. Monitoring the reaction by TLC or LC-MS is crucial to track its progress.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am seeing very little or no formation of my desired product. What are the common causes and how can I fix this?

Answer: Low yield is a frequent issue stemming from several factors related to reagents and reaction conditions.

Possible Causes & Solutions:

  • Hydrolysis of Sulfonyl Chloride: The reagent is highly sensitive to moisture. Any water in the solvent, on the glassware, or in the starting materials will convert it to the unreactive sulfonic acid.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dry your starting amine or alcohol if it is hygroscopic.

  • Suboptimal Base Selection: The choice of base is critical for activating the nucleophile and scavenging the HCl byproduct.

    • Solution: For standard reactions with amines or alcohols, pyridine or triethylamine (Et₃N) are common choices.[5] For less reactive nucleophiles, consider a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or a hindered base like 2,6-lutidine.[5]

  • Insufficient Reaction Temperature or Time: The reaction may be too slow at the current temperature.

    • Solution: Monitor the reaction's progress via TLC or LC-MS. If it is proceeding slowly, consider increasing the temperature. Some sluggish reactions may require heating or extended reaction times to reach completion.[5]

  • Poor Solvent Choice: The solvent affects the solubility of reagents and the overall reaction rate.

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable.[5] If solubility or reaction rate is an issue, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) may be beneficial.[5]

Issue 2: Formation of Multiple Products or Impurities

Question: My reaction mixture shows multiple spots on a TLC plate, indicating byproduct formation. What are these impurities and how can I prevent them?

Answer: Side reactions are common when working with a highly reactive electrophile like this compound.

Possible Causes & Solutions:

  • Bis-sulfonylation of Primary Amines: Primary amines have two N-H bonds and can react with two equivalents of the sulfonyl chloride, especially with excess reagent and a strong base.

    • Solution: Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride to favor the mono-sulfonated product.[5]

  • Reaction with Solvent: Some solvents can react under the reaction conditions. For example, using an alcohol as a solvent will lead to the formation of the corresponding sulfonate ester.

    • Solution: Choose an inert, aprotic solvent that will not compete with your nucleophile.

  • Degradation of Starting Material or Product: The thiazole ring or other functional groups in your molecule may not be stable to the reaction conditions (e.g., strong base, high temperature).

    • Solution: Perform the reaction at the lowest temperature possible (e.g., starting at 0 °C).[5] Consider using a milder base. If the product is unstable during work-up, minimize its exposure to acidic or basic aqueous solutions.

Data Presentation

Table 1: General Solvent and Base Selection Guide

Nucleophile ReactivityRecommended Solvent(s)Recommended Base(s)Typical Temperature Range
High (e.g., primary amines)DCM, THF, AcetonitrileTriethylamine, Pyridine0 °C to Room Temp
Medium (e.g., secondary amines, phenols)DCM, THF, DMFTriethylamine, 2,6-Lutidine, DBURoom Temp to 50 °C
Low (e.g., sterically hindered alcohols)DMF, TolueneDBU, Sodium Hydride (NaH)50 °C to Reflux

Table 2: Illustrative Yields for Related Sulfonyl Chlorides

Note: Data for the closely related 2-Methyl-1,3-thiazole-4-sulfonyl chloride is provided as a reference.

Synthesis MethodReagentsYieldReference
N-Chlorosuccinimide (NCS)-Mediated Oxychlorination2-methylthiazole, Na₂SO₃, NCS65–72%[6]
Electrochemical Chlorosulfonylation2-methylthiazole, SO₂, Base60%[6]

Experimental Protocols

General Protocol for Sulfonylation of a Primary Amine
  • Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[5]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C using an ice bath.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.[5]

  • Extraction and Washing: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Dry Glassware & Assemble Under N2 reagents 2. Dissolve Amine & Base in Anhydrous DCM add 3. Add Sulfonyl Chloride Solution at 0 °C reagents->add stir 4. Stir & Monitor (TLC / LC-MS) quench 5. Quench with Water stir->quench extract 6. Extract & Wash purify 7. Dry, Concentrate & Purify product Final Product purify->product

Caption: General experimental workflow for a sulfonylation reaction.

troubleshooting_flowchart start Problem: Low or No Yield q1 Are all reagents and solvents anhydrous? start->q1 sol1 Solution: Dry all materials. Use anhydrous solvent. q1->sol1 No q2 Is the base appropriate? q1->q2 Yes sol1->q1 sol2 Solution: Try a stronger or hindered base (e.g., DBU). q2->sol2 No q3 Is the temperature optimal? q2->q3 Yes sol2->q2 sol3 Solution: Increase temperature. Extend reaction time. q3->sol3 No end Reaction Optimized q3->end Yes sol3->q3

Caption: Troubleshooting flowchart for low reaction yield.

reactivity_pathways cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Metal-Catalyzed Cross-Coupling cluster_radical Radical Transformations center 2-Thiazolesulfonyl Chloride amines Amines (R-NH2) center->amines + Nucleophile alcohols Alcohols (R-OH) center->alcohols + Nucleophile thiols Thiols (R-SH) center->thiols + Nucleophile coupling Organometallic Reagents (e.g., R-B(OH)2) center->coupling + Pd Catalyst radical Alkylation & Functionalization center->radical + Fe or Photoredox Catalyst

Caption: Key reaction pathways for this compound.

References

How to handle moisture-sensitive 2-Thiazolesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Thiazolesulfonyl Chloride

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for handling the moisture-sensitive reagent, this compound.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound? A1: this compound is highly sensitive to moisture and must be stored under an inert atmosphere, such as nitrogen or argon.[1][2] The container should be tightly sealed and kept in a dry, cool, and well-ventilated area.[2][3] Avoid storage in metal containers. For specific temperature recommendations, always refer to the product label.

Q2: What are the initial signs of decomposition for this reagent? A2: The primary sign of decomposition due to moisture exposure is hydrolysis, which may not be visually apparent initially but will result in failed reactions. A visible sign of aging or decomposition can be a color change of the crystalline powder from white to yellow or brown.[4][5]

Q3: What personal protective equipment (PPE) is required when handling this compound? A3: When handling this compound, always work in a chemical fume hood.[3] Required PPE includes chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves to prevent skin exposure.[2][3]

Q4: What happens if this compound is exposed to water? A4: It reacts violently and exothermically with water in a process called hydrolysis.[3] This reaction decomposes the sulfonyl chloride, liberating toxic and corrosive gases like hydrogen chloride (HCl) and sulfur oxides (SOx).[2] This will deactivate the reagent and lead to the failure of your experiment.

Q5: How should I dispose of residual or waste this compound? A5: Small amounts of residual this compound should be quenched carefully. This can be done by slowly adding the material to a stirred, cooled solution of a weak base like sodium bicarbonate or by reacting it with a simple alcohol.[6] The resulting mixture should then be disposed of according to your institution's hazardous waste guidelines. Never add water directly to the unreacted compound.

Troubleshooting Guide

Problem 1: My reaction yield is very low or zero, and I'm recovering mostly starting material or a hydrolyzed byproduct.

  • Question: What is the most likely cause of my reaction failure?

  • Answer: The most probable cause is the hydrolysis of the this compound due to the presence of moisture in your reaction setup.[7][8] Sulfonyl chlorides are highly reactive towards water, which often competes with your intended nucleophile.[8]

  • Question: How can I identify the source of moisture contamination?

  • Answer: Systematically check all potential sources:

    • Solvents: Even "anhydrous" grade solvents can absorb moisture after being opened. Ensure you are using freshly dried solvents.[8]

    • Glassware: Glass surfaces readily adsorb water. All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight and cooling in a desiccator.[8]

    • Atmosphere: Reactions should be conducted under a positive pressure of an inert gas (nitrogen or argon) to prevent atmospheric moisture from entering the system.[8]

    • Other Reagents: Ensure all other reactants, such as amines, alcohols, or bases, are anhydrous.

Problem 2: I observed an unexpected side product in my reaction with an amine/alcohol nucleophile.

  • Question: Besides hydrolysis, what other side reactions can occur?

  • Answer: If using an amine base (like triethylamine or pyridine) in the presence of a nucleophile, the base itself can sometimes react with the highly electrophilic sulfonyl chloride. Ensure the reaction temperature is controlled and the nucleophile is sufficiently reactive to compete effectively.

Data Presentation

PropertyValueReference(s)
Appearance White to brown crystalline powder[5]
Molecular Formula C₃H₂ClNO₂S₂N/A
Melting Point 65 - 69 °C (149 - 156 °F)
Boiling Point 134 °C (273 °F) at 13 hPa
Storage Conditions Store under inert gas, tightly closed, dry[1][2]
Incompatible Materials Water, strong oxidizing agents, bases, alcohols, amines[2][3]

Experimental Protocols

Protocol 1: Handling this compound Under an Inert Atmosphere

This protocol describes the standard procedure for weighing and dispensing a moisture-sensitive solid.

Materials:

  • This compound in its original container

  • Glove box or Schlenk line with a supply of inert gas (Nitrogen or Argon)

  • Flame-dried or oven-dried glassware (e.g., round-bottom flask with a septum)[8]

  • Dry, clean spatulas

  • Analytical balance (preferably inside the glove box)

Procedure:

  • Preparation: If using a Schlenk line, assemble your clean, dry glassware and purge it with inert gas for at least 15-20 minutes. This is typically done by evacuating the flask under vacuum and backfilling with inert gas, repeating the cycle at least three times.[8]

  • Inert Environment Transfer: Transfer the sealed bottle of this compound, a clean spatula, and a weighing vessel into the glove box antechamber and purge. Alternatively, if using a Schlenk line, prepare for a "positive pressure" transfer.

  • Weighing: Inside the glove box, carefully open the reagent bottle. Using the dry spatula, weigh the desired amount of the solid into your reaction flask or a tared weighing vessel.

  • Sealing: Tightly reseal the main reagent bottle immediately after dispensing. Seal the reaction flask containing the weighed reagent with a rubber septum.

  • Removal: Remove both the reaction flask and the stock bottle from the glove box or inert atmosphere stream. The reaction flask is now charged with the reagent under an inert atmosphere, ready for the addition of anhydrous solvents via a dry syringe.[9]

Protocol 2: Quenching a Reaction Containing Excess this compound

This protocol outlines a safe method for working up a reaction mixture.

Materials:

  • Completed reaction mixture

  • Separatory funnel

  • Beaker with a stir bar

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1M solution of a non-nucleophilic base.

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction flask in an ice bath to 0-5 °C. This will help control the exothermicity of the quench.

  • Slow Addition: Prepare a separate beaker containing a stirred, cooled solution of saturated sodium bicarbonate.

  • Controlled Quench: Using a pipette or dropping funnel, add the reaction mixture slowly to the bicarbonate solution with vigorous stirring. You may observe gas evolution (CO₂). Add at a rate that keeps the gas evolution under control.

  • Extraction: Once the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Workup: Extract the desired product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and then brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]

Mandatory Visualization

This diagram illustrates a logical workflow for troubleshooting a reaction where this compound is used and fails to produce the desired product.

G start Problem: Low/No Product Yield Starting Material Recovered check_moisture Is the reaction setup rigorously anhydrous? start->check_moisture source_solvent Check Solvent: Was it freshly distilled or from a new Sure/Seal™ bottle? check_moisture->source_solvent Yes dry_glassware Action: Rigorously dry all glassware and cool under inert gas stream. check_moisture->dry_glassware No dry_solvent Action: Dry solvent over appropriate agent and distill under inert gas. source_solvent->dry_solvent No source_glassware Check Glassware: Was it flame-dried or oven-dried (>120°C overnight)? source_solvent->source_glassware Yes rerun_exp Re-run experiment with all corrective actions. dry_solvent->rerun_exp source_glassware->dry_glassware No source_atmosphere Check Atmosphere: Was a positive pressure of inert gas maintained? source_glassware->source_atmosphere Yes dry_glassware->rerun_exp fix_atmosphere Action: Ensure gas-tight seals and use an oil bubbler to monitor positive pressure. source_atmosphere->fix_atmosphere No check_reagents Are other reagents (nucleophile, base) pure and anhydrous? source_atmosphere->check_reagents Yes fix_atmosphere->rerun_exp purify_reagents Action: Purify/dry all other reagents. Check literature for nucleophile reactivity. check_reagents->purify_reagents No check_reagents->rerun_exp Yes purify_reagents->rerun_exp

Caption: Troubleshooting workflow for reactions involving this compound.

References

Avoiding bis-sulfonylation of amines with 2-Thiazolesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-thiazolesulfonyl chloride, specifically addressing the common challenge of avoiding bis-sulfonylation of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is bis-sulfonylation and why does it occur with primary amines and this compound?

A1: Bis-sulfonylation, also referred to as di-sulfonylation, is a common side reaction where a primary amine reacts with two equivalents of a sulfonyl chloride, such as this compound, to form a bis-sulfonylated product, R-N(SO₂-thiazole)₂. This reaction proceeds in a two-step sequence. Initially, the primary amine reacts to form the desired mono-sulfonamide. The resulting sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to generate a nucleophilic sulfonamide anion. This anion can then attack a second molecule of this compound, leading to the formation of the undesired bis-sulfonylated byproduct.[1]

Q2: What are the most critical experimental parameters to control for achieving selective mono-sulfonylation?

A2: To ensure the selective formation of the mono-sulfonylated product, careful control of several reaction parameters is crucial. The most critical factors include:

  • Stoichiometry: The molar ratio of the primary amine to this compound.

  • Base: The type of base used and its quantity.

  • Temperature: The reaction temperature has a significant impact on the reaction rates and selectivity.

  • Rate of Addition: The speed at which the this compound is introduced into the reaction mixture.

Optimizing these parameters is key to favoring the desired mono-sulfonylation.[1]

Q3: How does the choice of base influence the formation of the bis-sulfonylated product?

A3: The base plays a dual role in the reaction: it neutralizes the HCl generated during the reaction and can also facilitate the deprotonation of the mono-sulfonamide, which leads to the bis-sulfonylated product.[1] Using a strong, non-hindered base like triethylamine can increase the concentration of the sulfonamide anion, thereby promoting the undesired second sulfonylation. In contrast, weaker or sterically hindered bases, such as pyridine or 2,6-lutidine, are less likely to deprotonate the less acidic mono-sulfonamide, thus minimizing the formation of the bis-sulfonylated product.[1]

Q4: What is the recommended stoichiometry for the reaction?

A4: To favor mono-sulfonylation, it is generally recommended to use a slight excess of the primary amine relative to the this compound.[1] A molar ratio of 1.1 to 1.5 equivalents of the amine to 1.0 equivalent of the sulfonyl chloride is a common starting point.[1] This ensures that the sulfonyl chloride is the limiting reagent, reducing the likelihood of it reacting with the mono-sulfonamide.

Q5: Why is slow addition of this compound important?

A5: The slow, dropwise addition of the this compound solution to the reaction mixture is a critical technique to maintain a low concentration of the sulfonyl chloride throughout the reaction.[2] This low concentration favors the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion, thereby minimizing the formation of the bis-sulfonylated byproduct.[1]

Troubleshooting Guide: Avoiding Bis-sulfonylation

Issue: My reaction is producing a significant amount of the bis-sulfonylated product. What steps can I take to improve selectivity for mono-sulfonylation?

This is a common challenge that can be addressed by systematically optimizing the reaction conditions. Follow the steps outlined in the workflow below to troubleshoot and resolve issues with bis-sulfonylation.

G cluster_0 start Start: Significant Bis-sulfonylation Observed step1 Step 1: Adjust Stoichiometry & Addition Rate - Use 1.1-1.5 eq. of amine. - Add sulfonyl chloride dropwise over 30-60 min. start->step1 check1 Problem Solved? step1->check1 step2 Step 2: Modify Base Conditions - Switch to a weaker or sterically hindered base (e.g., pyridine, 2,6-lutidine). - Use the minimum effective amount of base. check1->step2 No end_success Success: Selective Mono-sulfonylation Achieved check1->end_success Yes check2 Problem Solved? step2->check2 step3 Step 3: Lower Reaction Temperature - Run the reaction at 0°C. - Allow to slowly warm to room temperature. check2->step3 No check2->end_success Yes check3 Problem Solved? step3->check3 check3->end_success Yes end_further Further Optimization/Consultation Required check3->end_further No

A workflow for troubleshooting and resolving bis-sulfonylation issues.

Data Presentation: Influence of Reaction Parameters on Selectivity

The following table summarizes the general effects of key reaction parameters on the selectivity of the sulfonylation of primary amines.

ParameterCondition to Favor Mono-sulfonylationRationale
Stoichiometry (Amine:Sulfonyl Chloride) 1.1:1 to 1.5:1Ensures sulfonyl chloride is the limiting reagent, minimizing reaction with the mono-sulfonamide.[1][2]
Rate of Addition Slow, dropwise addition (e.g., over 30-60 minutes)Maintains a low concentration of sulfonyl chloride, favoring reaction with the more nucleophilic amine.[1][2]
Temperature Low (e.g., 0 °C to room temperature)Reduces the rate of the less favorable second sulfonylation reaction.[1][2]
Base Weaker or sterically hindered (e.g., pyridine, 2,6-lutidine)Minimizes deprotonation of the mono-sulfonamide, thus inhibiting the second sulfonylation step.[1]
Solvent Anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile)Provides a suitable medium for the reaction while preventing hydrolysis of the sulfonyl chloride.[1]

Experimental Protocol: Selective Mono-sulfonylation of a Primary Amine

This protocol provides a general method for the selective mono-sulfonylation of a primary amine with this compound.

Materials:

  • Primary amine

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Base (e.g., pyridine or 2,6-lutidine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice-water bath

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) in the chosen anhydrous aprotic solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve the this compound (1.0 equivalent) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Reaction Pathway Diagram

The following diagram illustrates the desired mono-sulfonylation pathway and the competing undesired bis-sulfonylation pathway.

reaction_pathway cluster_reactants cluster_products amine Primary Amine (R-NH₂) mono_sulfonamide Desired Product: Mono-sulfonamide amine->mono_sulfonamide + Sulfonyl Chloride sulfonyl_chloride This compound sulfonamide_anion Sulfonamide Anion mono_sulfonamide->sulfonamide_anion + Base - H⁺ bis_sulfonamide Undesired Byproduct: Bis-sulfonamide sulfonamide_anion->bis_sulfonamide + Sulfonyl Chloride

Reaction scheme for mono- and bis-sulfonylation of a primary amine.

References

Technical Support Center: Column Chromatography Purification of 2-Thiazolesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the column chromatography purification of 2-thiazolesulfonyl chloride derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Issue 1: Low or No Recovery of the Desired Product

  • Question: I am experiencing a significantly low yield or complete loss of my this compound derivative after column chromatography. What are the potential causes and how can I resolve this?

  • Answer: Low recovery is a common issue when purifying sulfonyl chlorides, which can be sensitive compounds. The primary causes are often related to the inherent reactivity of the sulfonyl chloride group.

    • Potential Cause 1: Decomposition on Silica Gel. Standard silica gel has acidic silanol groups on its surface which can promote the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1] This is a frequent cause of product loss during purification.[2] The sulfonic acid is highly polar and will likely remain on the column.

      • Solution:

        • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic silica gel. This can be done by preparing a slurry of the silica gel in the chosen eluent and adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), and then packing the column with this mixture.[1]

        • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or Florisil.[1] For particularly sensitive compounds, reverse-phase chromatography (C18 silica) may be a viable option.[3]

        • Test for Stability: Before committing your entire batch to the column, test the stability of your compound on silica gel. This can be done by dissolving a small amount of the crude product, spotting it on a TLC plate, and then letting it sit for an hour or two before eluting. If a new, more polar spot appears (the sulfonic acid), your compound is likely degrading on the silica.[4]

    • Potential Cause 2: Incomplete Elution. The polarity of the eluent may not be sufficient to elute your compound from the column.

      • Solution:

        • Increase Eluent Polarity: If you suspect your compound is still on the column, you can try flushing the column with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane or even pure ethyl acetate) to see if you can recover the product.[5]

        • Optimize Solvent System with TLC: Before running the column, carefully determine the optimal solvent system using thin-layer chromatography (TLC). The ideal Rf value for your desired compound should be between 0.2 and 0.4 to ensure good separation and elution.

    • Potential Cause 3: The Compound Never Loaded Properly. If the compound is not very soluble in the initial eluent, it may have precipitated at the top of the column.[4]

      • Solution:

        • Dry Loading: For compounds with poor solubility in the eluent, a dry loading technique is recommended. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[3][6]

Issue 2: Poor Separation of the Product from Impurities

  • Question: My purified fractions are still showing significant impurities that co-elute with my desired this compound derivative. How can I improve the resolution?

  • Answer: Achieving good separation requires careful optimization of the chromatographic conditions.

    • Potential Cause 1: Inappropriate Solvent System. The chosen eluent may not have the right selectivity to resolve your compound from the impurities.

      • Solution:

        • Systematic TLC Analysis: Experiment with different solvent systems during your TLC analysis. Try varying the ratio of polar to non-polar solvents. Consider using a different combination of solvents altogether (e.g., switching from ethyl acetate/hexanes to dichloromethane/hexanes or acetone/hexanes).[4]

        • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the eluent during the chromatography run. This can help to separate compounds with close Rf values.[7]

    • Potential Cause 2: Column Overloading. Loading too much crude product onto the column can lead to broad peaks and poor separation.

      • Solution:

        • Adhere to Loading Capacity: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used to pack the column. For difficult separations, this ratio should be even lower.

    • Potential Cause 3: Improper Column Packing. A poorly packed column with channels or cracks will result in uneven solvent flow and co-elution of components.

      • Solution:

        • Proper Packing Technique: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. Gently tap the column during packing to encourage even settling. After packing, run several column volumes of the initial eluent through to equilibrate and settle the stationary phase.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

G start Start Purification issue Problem Encountered start->issue low_yield Low/No Recovery issue->low_yield Yield Issue poor_sep Poor Separation issue->poor_sep Purity Issue check_stability Test Compound Stability on Silica low_yield->check_stability optimize_eluent Optimize Eluent System (TLC) poor_sep->optimize_eluent deactivate_silica Deactivate Silica or Use Alternative Phase check_stability->deactivate_silica Unstable check_stability->optimize_eluent Stable success Successful Purification deactivate_silica->success gradient_elution Consider Gradient Elution optimize_eluent->gradient_elution check_loading Review Column Loading gradient_elution->check_loading reduce_load Reduce Sample Load/ Use Dry Loading check_loading->reduce_load Overloaded repack_column Repack Column Carefully check_loading->repack_column Packing Issue reduce_load->success repack_column->success

Caption: Troubleshooting workflow for column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended stationary phase for the purification of this compound derivatives?

    • A1: Standard silica gel (32-63 µm or 40-63 µm particle size) is the most common stationary phase for flash column chromatography.[8] However, due to the acidic nature of silica and the sensitivity of sulfonyl chlorides to hydrolysis, it is often advisable to use deactivated silica gel or consider alternative stationary phases like neutral alumina if decomposition is observed.[1][2]

  • Q2: How can I minimize the risk of hydrolysis of my sulfonyl chloride during the workup and purification process?

    • A2: Sulfonyl chlorides are susceptible to hydrolysis, so it is crucial to minimize their contact with water.[2] If an aqueous workup is necessary, it should be performed quickly and at low temperatures.[2][9] Ensure all glassware for the chromatography is thoroughly dried. Using anhydrous solvents for the eluent is also recommended.

  • Q3: What are some common eluent systems for the purification of sulfonyl chloride derivatives?

    • A3: The choice of eluent will depend on the polarity of your specific this compound derivative. Common solvent systems are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[8][9] It is essential to determine the optimal solvent ratio through preliminary TLC analysis.

  • Q4: Should I perform an isocratic or gradient elution?

    • A4: For simple separations where the desired compound is well-resolved from impurities on the TLC plate, an isocratic (constant solvent composition) elution is often sufficient. For more complex mixtures with multiple components, a gradient elution, where the polarity of the solvent is gradually increased, can provide better separation.[7]

Experimental Protocols

Protocol 1: Column Chromatography Purification of a this compound Derivative

This protocol provides a general methodology. The specific eluent system and column dimensions should be optimized for your particular compound.

  • Preparation of the Stationary Phase:

    • Weigh out the required amount of silica gel (typically 50-100 times the mass of the crude product).

    • In a beaker, create a slurry of the silica gel in the initial, least polar eluent.

    • If deactivation is necessary, add 0.1-1% (v/v) of triethylamine to the eluent used to make the slurry.[1]

  • Packing the Column:

    • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed.

    • Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the column. Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.

    • Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. The size of the fractions will depend on the size of the column.

    • Monitor the elution process by collecting small spots from the column outlet for TLC analysis.

  • Analysis of Fractions:

    • Spot each collected fraction on a TLC plate, along with a spot of the crude starting material.

    • Visualize the spots under a UV lamp and/or by staining.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound derivative.

Experimental Workflow Diagram

G prep_silica Prepare Silica Slurry pack_column Pack Column prep_silica->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Purified Product evaporate->final_product

Caption: Experimental workflow for column chromatography.

Data Presentation

To facilitate comparison and optimization of purification protocols, it is recommended to maintain a detailed record of your experimental parameters.

ParameterExperiment 1Experiment 2Experiment 3
Compound ID
Crude Mass (mg)
Stationary Phase
Column Dimensions (cm)
Eluent System
Elution Type Isocratic / GradientIsocratic / GradientIsocratic / Gradient
Rf of Product
Rf of Impurity 1
Rf of Impurity 2
Purified Mass (mg)
Yield (%)
Observations

References

Technical Support Center: 2-Thiazolesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges and improve yields in reactions involving 2-thiazolesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile reagent primarily used in nucleophilic substitution reactions. The most common applications include the synthesis of sulfonamides through reaction with primary or secondary amines and the formation of sulfonate esters by reacting with alcohols. It can also participate in metal-catalyzed cross-coupling reactions.[1]

Q2: What is the primary cause of low yields in sulfonamide synthesis using this compound?

A2: The most frequent cause of low yields is the hydrolysis of the highly reactive this compound intermediate by moisture present in the reaction setup.[2][3] Other significant factors include incomplete reactions, steric hindrance, and inappropriate reaction conditions such as temperature and choice of base or solvent.[2][4]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[5][6] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the limiting reactant and the formation of the product.[7]

Q4: What are the best practices for purifying the resulting thiazole sulfonamide product?

A4: Purification of thiazole sulfonamides can typically be achieved through recrystallization or column chromatography.[8][9] If the product is a solid, recrystallization from a suitable solvent system can be effective. For liquid products or to separate close-running impurities, silica gel column chromatography is recommended.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining even after extended reaction times.

  • The isolated yield is much lower than expected.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Hydrolysis of this compound Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and dry any amine or base used over a suitable drying agent.[2][4]
Poor Quality of Reagents Use freshly opened or purified solvents and amines. The this compound should be of high purity; consider using it as fresh as possible.
Incomplete Reaction Monitor the reaction to completion using TLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. Ensure the stoichiometry of the reagents is correct.[2]
Steric Hindrance If either the amine or the sulfonyl chloride is sterically hindered, the reaction rate can be significantly reduced.[2][10] Increasing the reaction temperature or time may improve the yield. In some cases, a less hindered amine or an alternative synthetic route might be necessary.[10]
Issue 2: Formation of Multiple Products

Symptoms:

  • TLC analysis shows multiple spots in the product lane.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Di-sulfonylation of Primary Amine This can occur if an excess of this compound is used or if the reaction temperature is too high. Use a slight excess of the primary amine (1.1-1.2 equivalents) and add the sulfonyl chloride solution dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.[4]
Side Reactions with Solvent Ensure the chosen solvent is inert under the reaction conditions. Protic solvents, for instance, can react with the sulfonyl chloride. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[4]
Presence of Impurities in Starting Materials Impurities in the starting amine or this compound can lead to the formation of byproducts. Ensure the purity of your starting materials before commencing the reaction.

Data Presentation

The following tables provide illustrative data on how reaction conditions can affect the yield of a typical sulfonamide synthesis from this compound and a primary amine. Note: These are representative values and actual results may vary depending on the specific substrates and reaction scale.

Table 1: Effect of Base on Product Yield

Base Solvent Temperature (°C) Reaction Time (h) Illustrative Yield (%)
PyridineDCM25485
TriethylamineDCM25490
DIEADCM25492

Table 2: Effect of Solvent on Product Yield

Base Solvent Temperature (°C) Reaction Time (h) Illustrative Yield (%)
TriethylamineDCM25490
TriethylamineTHF25488
TriethylamineAcetonitrile25482

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-Thiazole-2-Sulfonamide

This protocol describes a general procedure for the reaction of this compound with a primary aromatic amine.

Materials:

  • This compound

  • Aromatic primary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary aromatic amine (1.0 equivalent) and anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 equivalents) and stir for 10 minutes.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware C Add Amine & Anhydrous DCM A->C B Inert Atmosphere (N2/Ar) B->C D Cool to 0 °C C->D E Add Base (e.g., TEA) D->E F Dropwise addition of This compound E->F G Warm to RT & Stir F->G H Monitor by TLC G->H I Quench with Water H->I Reaction Complete J Aqueous Washes (HCl, NaHCO3, Brine) I->J K Dry Organic Layer J->K L Concentrate K->L M Purify (Recrystallization/Chromatography) L->M

Caption: Experimental workflow for sulfonamide synthesis.

troubleshooting_yield Start Low Yield Observed Check_SM TLC shows remaining starting material? Start->Check_SM Check_Moisture Were anhydrous conditions used? Check_SM->Check_Moisture Yes End Yield Improved Check_SM->End No, reaction complete Check_Temp_Time Increase temperature or reaction time? Check_Moisture->Check_Temp_Time Yes Sol_Anhydrous Solution: Use dry glassware, solvents, and inert atmosphere. Check_Moisture->Sol_Anhydrous No Check_Sterics Are reactants sterically hindered? Check_Temp_Time->Check_Sterics No Sol_Optimize_Cond Solution: Optimize reaction conditions. Check_Temp_Time->Sol_Optimize_Cond Yes Sol_Alternative Solution: Consider alternative reagents or route. Check_Sterics->Sol_Alternative Yes Check_Sterics->End No Sol_Anhydrous->End Sol_Optimize_Cond->End Sol_Alternative->End

References

Troubleshooting low conversion in thiazolesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of thiazolesulfonamides. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My thiazolesulfonamide synthesis is resulting in a low yield. What are the most common causes?

Low conversion in thiazolesulfonamide synthesis can stem from several factors, ranging from reagent quality to reaction conditions. The most common culprits include:

  • Poor Quality of Starting Materials: Impurities in the 2-aminothiazole or the sulfonyl chloride can lead to side reactions and inhibit the desired transformation. Sulfonyl chlorides are particularly sensitive to moisture.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a crucial role in the reaction's success.

  • Side Reactions: The formation of byproducts, such as polysulfonated species or products from the decomposition of reagents, can significantly lower the yield of the desired thiazolesulfonamide.

  • Inefficient Product Isolation and Purification: Product loss during workup and purification steps can lead to an artificially low isolated yield.

Q2: How does the purity of the sulfonyl chloride affect the reaction, and what are the signs of decomposition?

The purity of the sulfonyl chloride is critical. As they are moisture-sensitive, hydrolysis to the corresponding sulfonic acid can occur, which is unreactive under these conditions.

Signs of sulfonyl chloride decomposition include:

  • Color Change: A noticeable darkening of the reagent, often to a brown or black color, can indicate decomposition.[1]

  • Gas Evolution: The release of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are common signs of degradation.[1]

  • Formation of Impurities: The appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate can indicate the formation of the sulfonic acid byproduct.[1]

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a common issue. Besides unreacted starting materials, potential side products include:

  • Disulfonated 2-aminothiazole: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second sulfonyl group can be added to the amine, forming a disulfonylated byproduct.

  • Hydrolyzed Sulfonyl Chloride: As mentioned, the sulfonyl chloride can hydrolyze to the unreactive sulfonic acid.

  • Products of 2-Aminothiazole Decomposition: Under harsh basic or acidic conditions, the 2-aminothiazole ring can be unstable.

Q4: What is the optimal base for this reaction, and how does it impact the yield?

The choice of base is critical for efficient deprotonation of the 2-aminothiazole's amino group to facilitate its nucleophilic attack on the sulfonyl chloride. Both inorganic and organic bases are commonly used.

  • Inorganic Bases: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are frequently used and are effective.[2][3] They are easily removed during aqueous workup.

  • Organic Bases: Pyridine and triethylamine (TEA) are also common choices. Pyridine can also serve as the solvent. These bases are generally stronger and can lead to faster reaction rates, but they can be more challenging to remove during purification.

An excess of a strong base can potentially lead to side reactions, so the stoichiometry should be carefully controlled.

Q5: How do solvent and temperature affect the conversion rate?

The choice of solvent and reaction temperature are interdependent and crucial for optimizing the yield.

  • Solvent: Dichloromethane (DCM) is a common solvent that works well for this reaction at room temperature.[2][3] Other solvents like tetrahydrofuran (THF) and acetonitrile (MeCN) can also be used. The ideal solvent should dissolve the starting materials well and be inert to the reaction conditions.

  • Temperature: Many thiazolesulfonamide syntheses proceed efficiently at room temperature.[2][3] If the reaction is sluggish, gentle heating may be beneficial. However, higher temperatures can also promote the formation of side products. It is recommended to start at room temperature and monitor the reaction progress by TLC before increasing the temperature.

Data Presentation

Table 1: Effect of Base and Solvent on Thiazolesulfonamide Yield

Entry2-Aminothiazole DerivativeSulfonyl ChlorideBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
12-Aminothiazole4-Chlorobenzenesulfonyl chlorideNa₂CO₃ (1.5)DCMRoom Temp1235[3]
22-Aminothiazole4-Nitrobenzenesulfonyl chlorideNa₂CO₃ (1.5)DCMRoom Temp1243[3]
32-Aminothiazole4-Cyanobenzenesulfonyl chlorideNa₂CO₃ (1.5)DCMRoom Temp1255[3]
42-AminothiazoleBenzenesulfonyl chloridePyridinePyridine100375-85Representative
52-Aminothiazole4-Methylbenzenesulfonyl chlorideTEA (1.2)THF50660-70Representative

Note: "Representative" yields are based on typical outcomes reported in the literature for similar reactions.

Experimental Protocols

General Protocol for the Synthesis of Thiazolesulfonamides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Aminothiazole derivative (1.0 equiv)

  • Substituted sulfonyl chloride (1.0-1.2 equiv)

  • Base (e.g., Na₂CO₃, 1.5-2.0 equiv or Pyridine/TEA, 1.2-1.5 equiv)

  • Anhydrous solvent (e.g., DCM, THF, or Pyridine)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminothiazole derivative and the base.

  • Add the anhydrous solvent and stir the mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent.

  • Slowly add the sulfonyl chloride solution to the stirred mixture of the 2-aminothiazole and base.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding water.

  • If using a water-immiscible solvent like DCM, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If using a water-miscible solvent like THF, remove the solvent under reduced pressure, and then partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol for TLC Monitoring
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • On a TLC plate, spot the starting 2-aminothiazole, the sulfonyl chloride, and the reaction mixture.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under UV light. The reaction is complete when the starting material spots have disappeared or are significantly diminished, and a new, typically less polar, product spot is prominent.

Mandatory Visualization

Thiazolesulfonamide_Synthesis Figure 1: General Reaction Pathway for Thiazolesulfonamide Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminothiazole 2-Aminothiazole Intermediate Deprotonated 2-Aminothiazole 2-Aminothiazole->Intermediate + Base Sulfonyl_Chloride R-SO2Cl Product Thiazolesulfonamide Sulfonyl_Chloride->Product Base Base (e.g., Na2CO3, Pyridine) Base->Intermediate Solvent Solvent (e.g., DCM, THF) Intermediate->Product + R-SO2Cl Byproduct HCl or Salt

Caption: General Reaction Pathway for Thiazolesulfonamide Synthesis.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Conversion Start Low Conversion Observed Check_Reagents Check Reagent Purity (2-Aminothiazole, Sulfonyl Chloride) Start->Check_Reagents Impure Purify Starting Materials (Recrystallization, Distillation) Check_Reagents->Impure Impure Pure Reagents are Pure Check_Reagents->Pure Pure Check_Conditions Evaluate Reaction Conditions (Base, Solvent, Temperature) Impure->Check_Conditions Pure->Check_Conditions Optimize_Conditions Systematically Vary Conditions (see Table 1) Check_Conditions->Optimize_Conditions Suboptimal Optimized Conditions Optimized Check_Conditions->Optimized Optimal Optimize_Conditions->Optimized Check_Side_Reactions Analyze for Side Products (TLC, LC-MS) Optimized->Check_Side_Reactions Side_Products Identify and Mitigate Side Reactions Check_Side_Reactions->Side_Products Present No_Side_Products Minimal Side Products Check_Side_Reactions->No_Side_Products Absent Check_Workup Review Workup and Purification Procedure Side_Products->Check_Workup No_Side_Products->Check_Workup Optimize_Workup Optimize Extraction and Purification Steps Check_Workup->Optimize_Workup Inefficient Success Improved Conversion Check_Workup->Success Efficient Optimize_Workup->Success

Caption: Troubleshooting Workflow for Low Conversion.

References

Storage and handling recommendations for 2-Thiazolesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of 2-Thiazolesulfonyl chloride (CAS: 100481-09-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical reagent used in organic synthesis.[1] Its primary application is in the preparation of substituted thiazolesulfonamides.[1] It serves as a versatile building block, particularly in the pharmaceutical and fine chemical sectors, for constructing diverse molecular scaffolds.

Q2: What are the main hazards associated with this compound?

Q3: How does this compound typically react with other molecules?

A3: The reactivity of this compound is primarily characterized by nucleophilic substitution reactions at the sulfonyl chloride group. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonates, and thioesters. The thiazole ring also allows for metal-catalyzed cross-coupling reactions.

Storage and Handling Recommendations

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at recommended temperature, as specified on the product label.To minimize degradation and maintain chemical stability.
Atmosphere Store under an inert gas (e.g., argon, nitrogen).To prevent reaction with atmospheric moisture.
Container Keep container tightly closed in a dry and well-ventilated place. Use original packaging or a corrosion-resistant container with a resistant inner liner. Avoid metal containers.To protect from moisture and prevent corrosion.
Incompatible Materials Store away from water, acids, bases, strong oxidizing agents, alcohols, and amines.[3]To prevent violent reactions and decomposition.
Handling Precautions
PrecautionDetails
Ventilation Use only under a chemical fume hood.[3]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection (goggles), and a face shield.
Moisture Control Ensure all glassware is thoroughly dried before use. Use anhydrous solvents.[4] Never add water to the product.
Spill Management In case of a spill, do not expose to water.[3] Absorb with inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for disposal.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Yield of Sulfonamide Product

  • Possible Cause 1: Decomposition of this compound.

    • Symptom: Starting material is consumed, but the desired product is not formed; presence of unexpected byproducts.

    • Troubleshooting:

      • Verify Storage Conditions: Ensure the reagent was stored under an inert atmosphere and protected from moisture.

      • Use Fresh Reagent: If the reagent is old or has been improperly stored, it may have hydrolyzed. Use a fresh bottle.

      • Experimental Workflow:

        G cluster_0 Problem Diagnosis start Low/No Yield check_storage Check Reagent Storage (Moisture, Air Exposure?) start->check_storage check_freshness Is Reagent Old? check_storage->check_freshness Improper hydrolysis Suspect Hydrolysis check_storage->hydrolysis Improper check_freshness->hydrolysis Yes solution Use Fresh Reagent Under Anhydrous Conditions hydrolysis->solution

  • Possible Cause 2: Incomplete Reaction.

    • Symptom: Presence of both starting materials (amine and sulfonyl chloride) in the final reaction mixture.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.

      • Increase Temperature: If the reactants are sterically hindered, gently heating the reaction may be required. [4]Be cautious of potential side reactions at higher temperatures.

      • Use a Catalyst: For hindered or unreactive amines, a nucleophilic catalyst like pyridine can be used as the solvent or co-solvent.

Issue 2: Formation of Multiple Products

  • Possible Cause: Bis-sulfonylation of a primary amine.

    • Symptom: Formation of a byproduct with a higher molecular weight than the desired sulfonamide.

    • Troubleshooting:

      • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the this compound.

      • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). [4] 3. Reaction Monitoring:

        G cluster_1 Preventing Bis-Sulfonylation start Start of Reaction amine_sol Prepare Solution of Amine and Base start->amine_sol cool Cool to 0 °C amine_sol->cool add_sulfonyl Add this compound Dropwise cool->add_sulfonyl monitor Monitor by TLC/LC-MS add_sulfonyl->monitor quench Quench Reaction When Amine is Consumed monitor->quench workup Aqueous Workup quench->workup

        Workflow for controlled sulfonamide synthesis.

Issue 3: Reaction Mixture Turns Yellow/Brown and Yield is Low

  • Possible Cause: Decomposition of the thiazole ring or side reactions.

    • Symptom: Significant color change in the reaction mixture not associated with product formation.

    • Troubleshooting:

      • Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize decomposition pathways.

      • Use a Milder Base: Strong bases can sometimes promote decomposition. Consider using a weaker, non-nucleophilic base.

      • Degas Solvents: Remove dissolved oxygen from solvents, as some heterocyclic compounds can be sensitive to oxidation.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary/Secondary Amine
  • Preparation:

    • Under an inert atmosphere (argon or nitrogen), add the amine (1.0 equivalent) to anhydrous dichloromethane (DCM) in an oven-dried flask.

    • Add a suitable base, such as triethylamine (1.2 equivalents) or pyridine (2.0 equivalents), to the solution and stir.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Reaction:

    • Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM.

    • Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

Validation & Comparative

A Comparative Analysis of Arylsulfonyl Chlorides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Arylsulfonyl Chloride

Arylsulfonyl chlorides are a versatile and indispensable class of reagents in modern organic synthesis. Their utility spans from the protection of functional groups to the activation of alcohols as leaving groups and as key components in carbon-carbon bond-forming reactions. The reactivity and stability of the resulting sulfonamides and sulfonate esters can be finely tuned by the electronic nature of the substituents on the aryl ring. This guide provides a comprehensive comparison of three commonly employed arylsulfonyl chlorides: p-toluenesulfonyl chloride (tosyl chloride, TsCl), p-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl), and p-bromobenzenesulfonyl chloride (brosyl chloride, BsCl), supported by experimental data and detailed protocols to aid in the rational selection of the most suitable reagent for a given synthetic challenge.

Core Applications and Comparative Performance

The primary applications of arylsulfonyl chlorides in organic synthesis revolve around the formation of sulfonamides and sulfonate esters.

  • Sulfonamides as Protecting Groups: Arylsulfonyl chlorides react readily with primary and secondary amines to form stable sulfonamides. This transformation is widely used to protect amine functionalities during multi-step syntheses. The choice of the arylsulfonyl group significantly impacts the stability of the sulfonamide and the conditions required for its subsequent cleavage.

  • Sulfonate Esters as Leaving Groups: Alcohols can be converted into sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions. The leaving group ability of the sulfonate is directly related to the electron-withdrawing capacity of the aryl substituent.

The general order of reactivity for the corresponding sulfonate esters as leaving groups is: Nosylate > Brosylate > Tosylate .[1][2] This trend is attributed to the electron-withdrawing nature of the substituents on the aromatic ring, which stabilizes the resulting sulfonate anion.

Data Presentation: A Comparative Overview

The following tables summarize the key properties and comparative performance of tosyl chloride, nosyl chloride, and brosyl chloride.

Table 1: Physical and Chemical Properties of Common Arylsulfonyl Chlorides

Arylsulfonyl ChlorideAbbreviationMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Stability
p-Toluenesulfonyl chlorideTsClC₇H₇ClO₂S190.65White solid67-69Stable under normal conditions
p-Nitrobenzenesulfonyl chlorideNsClC₆H₄ClNO₄S221.62Yellow solid76-79Moisture sensitive
p-Bromobenzenesulfonyl chlorideBsClC₆H₄BrClO₂S255.52White to light yellow solid73-75Moisture sensitive[3][4]

Table 2: Comparative Reactivity of Sulfonate Leaving Groups

Leaving GroupCommon NameRelative Rate of Reaction (krel)pKa of Conjugate AcidKey Characteristics
TosylateOTs0.70[2]-2.8[1]Good reactivity and stability, widely used.[1]
NosylateONs13[2]-3.5[1]More reactive than tosylate due to the electron-withdrawing nitro group.[1]
BrosylateOBs2.62[2]-2.9[1]Slightly more reactive than tosylate.[1]

Table 3: Comparison of Sulfonamide Protecting Groups

Protecting GroupFormation ConditionsStabilityCleavage ConditionsAdvantagesDisadvantages
Tosyl (Ts)Amine, TsCl, base (e.g., pyridine, Et₃N)Very stable to a wide range of conditions.Harsh: Strong acid (e.g., HBr/AcOH), reducing agents (e.g., Na/NH₃, SmI₂).High stability, readily available reagent.Difficult to remove, requiring harsh conditions.
Nosyl (Ns)Amine, NsCl, base (e.g., pyridine, Et₃N)Less stable than tosyl, sensitive to strong nucleophiles.Mild: Thiolates (e.g., thiophenol, 2-mercaptoethanol) and a base (e.g., K₂CO₃, DBU).Easily cleaved under mild conditions, orthogonal to many other protecting groups.Less stable, reagent is more expensive than TsCl.
Brosyl (Bs)Amine, BsCl, base (e.g., pyridine, Et₃N)Stability is intermediate between tosyl and nosyl.Conditions are generally harsher than for nosyl but milder than for tosyl.Good compromise between stability and ease of cleavage.Less commonly used than tosyl and nosyl.

Experimental Protocols

Detailed methodologies for the formation and cleavage of derivatives of these arylsulfonyl chlorides are provided below.

Protocol 1: General Procedure for the Synthesis of Arylsulfonamides

This protocol describes the general synthesis of an N-arylsulfonamide from an amine and an arylsulfonyl chloride.

Materials:

  • Amine (1.0 equiv)

  • Arylsulfonyl chloride (TsCl, NsCl, or BsCl) (1.1 equiv)

  • Pyridine or Triethylamine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (pyridine or triethylamine, 1.5 equiv) to the stirred solution.

  • Add the arylsulfonyl chloride (1.1 equiv) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Arylsulfonate Esters from Alcohols

This protocol outlines the conversion of an alcohol to an arylsulfonate ester.

Materials:

  • Alcohol (1.0 equiv)

  • Arylsulfonyl chloride (TsCl, NsCl, or BsCl) (1.2 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.0 equiv) to the stirred solution.

  • Add the arylsulfonyl chloride (1.2 equiv) portion-wise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 1-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 3: Deprotection of a Nosyl-Protected Amine

This protocol details a mild procedure for the cleavage of a nosylamide.

Materials:

  • N-nosyl amine (1.0 equiv)

  • Thiophenol (2.0 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-nosyl amine (1.0 equiv) in DMF in a round-bottom flask.

  • Add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography on silica gel.

Mandatory Visualization

The selection of an appropriate arylsulfonyl chloride is a critical decision in synthetic planning. The following diagram illustrates a logical workflow to guide this choice based on the desired attributes of the sulfonamide or sulfonate ester.

G Decision Workflow for Arylsulfonyl Chloride Selection start Start: Need for Sulfonamide Protection or Sulfonate Leaving Group stability_q Is high stability to harsh reaction conditions critical? start->stability_q cleavage_q Is mild and facile cleavage a priority? stability_q->cleavage_q No tscl Use Tosyl Chloride (TsCl) stability_q->tscl Yes reactivity_q Is high reactivity of the sulfonate leaving group required? cleavage_q->reactivity_q No nscl Use Nosyl Chloride (NsCl) cleavage_q->nscl Yes compromise_q Seeking a balance between stability and reactivity? reactivity_q->compromise_q No reactivity_q->nscl Yes compromise_q->tscl No bscl Consider Brosyl Chloride (BsCl) compromise_q->bscl Yes

Caption: A decision tree for selecting the appropriate arylsulfonyl chloride.

The following diagram illustrates the general workflow for the use of arylsulfonyl chlorides in the protection of amines and activation of alcohols.

G General Workflow for Arylsulfonyl Chloride Applications cluster_protection Amine Protection cluster_activation Alcohol Activation amine Primary or Secondary Amine (R-NH₂ or R₂NH) protection Sulfonamide Formation (Arylsulfonyl Chloride, Base) amine->protection sulfonamide Protected Amine (Sulfonamide) protection->sulfonamide deprotection Deprotection sulfonamide->deprotection free_amine Free Amine deprotection->free_amine alcohol Alcohol (R-OH) activation Sulfonate Ester Formation (Arylsulfonyl Chloride, Base) alcohol->activation sulfonate Activated Alcohol (Sulfonate Ester) activation->sulfonate substitution Nucleophilic Substitution or Elimination sulfonate->substitution product Product substitution->product

Caption: Workflow for amine protection and alcohol activation.

Conclusion

The choice between tosyl chloride, nosyl chloride, and brosyl chloride is a strategic one that can significantly impact the outcome of a synthetic sequence. Tosyl chloride offers robustness and is ideal when the protected amine or activated alcohol must withstand harsh conditions. In contrast, nosyl chloride provides a milder deprotection route and enhanced leaving group ability, making it suitable for sensitive substrates and for accelerating substitution reactions. Brosyl chloride presents a valuable compromise, offering greater reactivity than tosyl chloride without the heightened sensitivity of nosyl chloride. By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired molecular targets with greater efficiency and success.

References

Validating 2-Thiazolesulfonyl Chloride in the Drug Discovery Workflow: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Thiazolesulfonyl chloride has emerged as a versatile reagent for the introduction of the thiazole-sulfonamide moiety, a privileged scaffold in a variety of biologically active compounds. This guide provides a comprehensive validation of this compound within a drug discovery workflow, offering a comparative analysis with alternative sulfonylating agents, detailed experimental protocols, and insights into the signaling pathways of resulting compounds.

Comparative Performance of Sulfonyl Chlorides

The reactivity of sulfonyl chlorides is a critical factor in the efficient synthesis of sulfonamides. While direct kinetic comparisons are scarce in the literature, the yield of the final product under standardized conditions can serve as a valuable metric for performance. The following table summarizes the reported yields for the synthesis of various N-(thiazol-2-yl)benzenesulfonamides from 2-aminothiazole and different sulfonyl chlorides.

Sulfonylating AgentAmineProductReaction ConditionsYield (%)
This compound2-AminothiazoleN-(thiazol-2-yl)thiazole-2-sulfonamideData not available in comparative studies-
Benzenesulfonyl chloride2-AminothiazoleN-(thiazol-2-yl)benzenesulfonamideDistilled water, Sodium acetate, 80-85°C, 6h80%[1]
4-Methylbenzenesulfonyl chloride2-Aminothiazole4-Methyl-N-(thiazol-2-yl)benzenesulfonamideDistilled water, Sodium acetate, 80-85°C, 4h83%[1]
4-Bromobenzenesulfonyl chloride2-Aminothiazole4-Bromo-N-(thiazol-2-yl)benzenesulfonamideDistilled water, Sodium acetate, 80-85°C, 8h88%[1]
4-Fluorobenzenesulfonyl chloride2-Aminothiazole4-Fluoro-N-(thiazol-2-yl)benzenesulfonamideDistilled water, Sodium acetate, 80-85°C, 8h82%[1]
4-Nitrobenzenesulfonyl chloride2-Aminothiazole4-Nitro-N-(thiazol-2-yl)benzenesulfonamideDichloromethane, Sodium carbonate, Room temp.43%[2]
3-Nitrobenzenesulfonyl chloride2-Aminothiazole3-Nitro-N-(thiazol-2-yl)benzenesulfonamideDichloromethane, Sodium carbonate, Room temp.47%[2]
4-Methoxybenzenesulfonyl chloride2-Aminothiazole4-Methoxy-N-(thiazol-2-yl)benzenesulfonamideDichloromethane, Sodium carbonate, Room temp.34%[3]
4-Cyanobenzenesulfonyl chloride2-Aminothiazole4-Cyano-N-(thiazol-2-yl)benzenesulfonamideDichloromethane, Sodium carbonate, Room temp.55%[3]
Naphthalene-2-sulfonyl chloride2-AminothiazoleN-(thiazol-2-yl)naphthalene-2-sulfonamideDichloromethane, Sodium carbonate, Room temp.36%[2]

Note: The yields presented are for the synthesis of different final products and may not directly reflect the intrinsic reactivity of the sulfonyl chlorides due to variations in the electronic and steric properties of the substituent on the benzene ring. A direct comparative study of this compound under identical conditions was not found in the reviewed literature.

Experimental Protocols

General Procedure for the Synthesis of N-(thiazol-2-yl)benzenesulfonamides

This protocol describes a general method for the synthesis of N-(thiazol-2-yl)benzenesulfonamides from 2-aminothiazole and a substituted benzenesulfonyl chloride.

Materials:

  • 2-Aminothiazole

  • Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the solution.

  • In a separate flask, dissolve the substituted benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the cooled 2-aminothiazole solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure N-(thiazol-2-yl)benzenesulfonamide.[4]

Visualizing the Drug Discovery Workflow and Signaling Pathways

Drug Discovery Workflow for Thiazole-Based Compounds

The following diagram illustrates a typical workflow for the discovery and development of drugs derived from this compound.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Trials cluster_3 Regulatory Approval Target_ID Target ID & Validation HTS High-Throughput Screen Target_ID->HTS Hit_to_Lead Hit-to-Lead HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Studies Lead_Opt->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III NDA NDA Submission Phase_III->NDA Approval FDA Approval NDA->Approval

A typical drug discovery and development workflow.
Signaling Pathway of a Thiazole-Containing Kinase Inhibitor: Dasatinib

Dasatinib is a potent oral tyrosine kinase inhibitor containing a thiazole moiety, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It functions by inhibiting the Bcr-Abl kinase and other kinases involved in cancer cell proliferation and survival. The following diagram illustrates the primary signaling pathway targeted by Dasatinib.

Dasatinib_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL Kinase RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Dasatinib Dasatinib Dasatinib->BCR_ABL Apoptosis Apoptosis Dasatinib->Apoptosis Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT_mTOR->Proliferation

Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling.

References

A Comparative Guide to Sulfonylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, the choice of a sulfonylating agent is a pivotal decision in the synthesis of sulfonamides and sulfonate esters. These functional groups are core moieties in a vast array of therapeutic agents.[1] This guide provides an objective comparison of several commonly used sulfonylating agents, supported by established reactivity principles, to aid in optimizing reaction outcomes and advancing drug discovery pipelines.

The primary agents discussed are:

  • Methanesulfonyl Chloride (MsCl)

  • 2,4-Dichlorobenzenesulfonyl Chloride

  • p-Toluenesulfonyl Chloride (TsCl)

  • 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride)

The reactivity of a sulfonyl chloride is principally determined by the electrophilicity of the sulfur atom. This is influenced by both electronic and steric factors. Electron-withdrawing groups on an aryl ring increase the sulfur's electrophilicity, leading to a faster reaction, while electron-donating groups decrease it. Alkanesulfonyl chlorides like MsCl are generally more reactive than arylsulfonyl chlorides due to less steric hindrance and the absence of resonance stabilization.[1]

Based on these principles, the general order of reactivity for the discussed agents is: Mesyl Chloride > 2,4-Dichlorobenzenesulfonyl Chloride > p-Toluenesulfonyl Chloride > Dansyl Chloride [1]

Data Presentation: Comparative Analysis of Sulfonylating Agents

The following table summarizes the key features and expected performance of these agents in a typical sulfonylation of a primary amine under standardized conditions. While direct head-to-head comparative studies under identical conditions are not always available, this summary is based on established principles of chemical reactivity.[1]

Sulfonylating AgentStructureKey Features & ApplicationsExpected Reaction TimeExpected Yield
Methanesulfonyl Chloride (MsCl) Highest reactivity among the group due to low steric hindrance.[1] Widely used for creating mesylates from alcohols, which are excellent leaving groups.[1]Very Fast (e.g., < 1 hour)Excellent (>95%)
2,4-Dichlorobenzenesulfonyl Chloride High reactivity due to two electron-withdrawing chlorine atoms enhancing the sulfur's electrophilicity.[1] A potent alternative to TsCl, especially for less nucleophilic substrates.[1]Fast (e.g., 1-3 hours)Very Good to Excellent (>90%)
p-Toluenesulfonyl Chloride (TsCl) Moderate reactivity and high stability.[1][2] The para-methyl group is slightly electron-donating.[3] Widely used for forming stable tosylates and sulfonamides.[2]Moderate (e.g., 2-12 hours)Good to Very Good (80-95%)
Dansyl Chloride Lower reactivity compared to the others.[1] Primarily used for derivatizing primary and secondary amines to form highly fluorescent adducts for analytical purposes (e.g., protein sequencing).[4][5]Slower (e.g., several hours to overnight)Good (70-90%)

Experimental Protocols

Generalized Protocol for Sulfonylation of a Primary Amine

This procedure is a general guideline for the sulfonylation of a primary amine (e.g., benzylamine) and can be adapted for each of the compared sulfonylating agents, with adjustments to reaction time and temperature as needed based on the agent's reactivity.[1]

Materials and Reagents:

  • Primary Amine (e.g., Benzylamine)

  • Sulfonylating Agent (MsCl, TsCl, etc.)

  • Anhydrous Dichloromethane (DCM)

  • Base: Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel) and magnetic stirrer.[1]

Procedure:

  • Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in anhydrous DCM. Add the base (1.2 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice bath with continuous stirring.[1]

  • Addition of Sulfonylating Agent: Dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor progress by Thin Layer Chromatography - TLC).

  • Quenching and Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and concentrate the solvent in vacuo to yield the crude product.[1]

  • Purification: The crude product can be further purified by recrystallization or column chromatography as needed.[1]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the typical experimental workflow for the sulfonylation reaction protocol described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine (1.0 eq) and Base (1.2 eq) in DCM B Cool to 0 °C A->B D Add Sulfonyl Chloride Solution Dropwise B->D C Dissolve Sulfonyl Chloride (1.1 eq) in DCM C->D E Warm to RT & Stir (Monitor by TLC) D->E F Quench with Water E->F G Wash with HCl, NaHCO3, Brine F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Purify (Recrystallization or Chromatography) I->J K Final Sulfonamide Product J->K

Caption: A typical experimental workflow for a sulfonylation reaction.

Biological Pathway: Carbonic Anhydrase Inhibition

Sulfonamides are a cornerstone of pharmacology, famously acting as inhibitors of carbonic anhydrase (CA) enzymes. This mechanism is crucial for the therapeutic effects of diuretics, anti-glaucoma agents, and anticonvulsants. The diagram below illustrates this inhibitory action.

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Inhibitor cluster_inhibition Inhibition Mechanism Zn Zn(II) Ion H2O H2O Zn->H2O Coordination His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Displacement Anionic Nitrogen displaces the coordinated water molecule H2O->Displacement Displaced Sulfonamide Sulfonamide (R-SO2NH2) Deprotonation Sulfonamide deprotonates to R-SO2NH⁻ Sulfonamide->Deprotonation Deprotonation->Displacement Binding Sulfonamide binds to Zn(II) Displacement->Binding Binding->Zn Forms coordination bond

Caption: Inhibition of carbonic anhydrase by a sulfonamide drug.

Conclusion

The selection of an appropriate sulfonylating agent is a critical parameter in chemical synthesis that depends on the specific requirements of the reaction.

  • MsCl is ideal for reactions requiring high reactivity and speed.

  • 2,4-Dichlorobenzenesulfonyl chloride offers a highly reactive alternative to TsCl, particularly for challenging substrates.[1]

  • TsCl remains a reliable, versatile, and widely used reagent for general applications.[1]

  • Dansyl chloride is the agent of choice when fluorescence labeling for analytical detection is the primary goal.[4]

Understanding the distinct reactivity profiles of these agents allows researchers to make informed decisions, thereby optimizing synthetic routes and accelerating the development of new chemical entities.[1]

References

A Comparative Guide to Alternative Synthetic Routes for Thiazolesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Thiazolesulfonamides represent a critical pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient and versatile synthetic routes to access these scaffolds is of paramount importance for academic and industrial researchers. This guide provides an objective comparison of established and alternative synthetic methodologies for thiazolesulfonamides, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The synthesis of thiazolesulfonamides can be broadly approached in two ways: the initial formation of the thiazole ring followed by sulfonylation, or the construction of the thiazole ring from sulfonamide-containing precursors. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Synthetic RouteGeneral DescriptionReagents & ConditionsYieldsKey AdvantagesKey Disadvantages
Hantzsch Thiazole Synthesis A classical and widely used method involving the condensation of an α-haloketone with a thioamide to form the thiazole ring.[1][2]α-haloketones, thioamides (e.g., thiourea). Typically heated in a solvent like methanol.[3]HighReadily available starting materials, simple procedure, generally high yields.[3]Limited diversity at the 2-position if thiourea is used (yields 2-aminothiazoles).
Cook-Heilbron Synthesis Forms 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[4]α-aminonitriles, carbon disulfide/dithioacids/isothiocyanates. Room temperature, mild/aqueous conditions.[4]SignificantProvides access to 5-aminothiazoles, which can be further functionalized.[4]Can have a more limited substrate scope compared to the Hantzsch synthesis.
Direct Sulfonylation of 2-Aminothiazole A straightforward approach where a pre-formed 2-aminothiazole is reacted with a sulfonyl chloride to yield the target sulfonamide.[5][6]2-aminothiazole, substituted sulfonyl chloride, base (e.g., sodium carbonate, sodium acetate), solvent (e.g., DCM, water).[5][6]34-88%Simple, versatile for introducing various sulfonyl groups.[5][6]Relies on the commercial availability or prior synthesis of 2-aminothiazole.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and significantly reduced reaction times compared to conventional heating.[7][8][9]Similar reagents to conventional methods, but reaction is carried out in a microwave reactor.[8]HighRapid synthesis, improved yields, environmentally friendly ("green chemistry").[9][10]Requires specialized microwave synthesis equipment.
One-Pot, Multi-Component Reactions Combines multiple starting materials in a single reaction vessel to construct the target molecule in a convergent manner, improving efficiency.[11]e.g., Aldehydes/ketones, thiosemicarbazide, and phenacyl bromides in the presence of a catalyst.[11]GoodHigh atom economy, reduced workup and purification steps, operational simplicity.Optimization of reaction conditions for multiple components can be challenging.

Experimental Protocols

Hantzsch Synthesis of 2-Amino-4-phenylthiazole[3]

This protocol describes the synthesis of a 2-aminothiazole precursor, which can be subsequently subjected to sulfonylation.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry to yield the 2-amino-4-phenylthiazole product. This reaction is reported to be very high yielding.[3]

General Procedure for the Synthesis of N-(Thiazol-2-yl)benzenesulfonamides[5][6]

This protocol outlines the direct sulfonylation of commercially available 2-aminothiazole.

Materials:

  • 2-Aminothiazole

  • Substituted benzenesulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride)

  • Sodium acetate

  • Distilled water

  • Ethanol

Procedure:

  • To a reaction vessel, add 2-aminothiazole (9.98 mmol), the desired benzenesulfonyl chloride (1.2 equivalents), sodium acetate (1.5 equivalents), and distilled water (15 mL).

  • Heat the reaction mixture to 80-85°C and stir for 8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the initially sticky substance will transform into a powdered solid.

  • Isolate the solid product by filtration.

  • Recrystallize the crude product from absolute ethanol to obtain the pure N-(thiazol-2-yl)benzenesulfonamide. For example, the synthesis of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide using this method yielded 88% of the product.[6] A similar procedure using 4-chlorobenzenesulfonyl chloride in dichloromethane with sodium carbonate as the base yielded 35% of the corresponding product.[5]

Visualizing Synthetic Pathways and Workflows

To better illustrate the relationships between the different synthetic strategies, the following diagrams have been generated using the DOT language.

G cluster_hantzsch Hantzsch Synthesis Route cluster_cook_heilbron Cook-Heilbron Synthesis Route alpha-Haloketone alpha-Haloketone Hantzsch_Thiazole Thiazole Core alpha-Haloketone->Hantzsch_Thiazole Thioamide Thioamide Thioamide->Hantzsch_Thiazole Thiazolesulfonamide Thiazolesulfonamide Hantzsch_Thiazole->Thiazolesulfonamide Sulfonylation alpha-Aminonitrile alpha-Aminonitrile CH_Thiazole 5-Aminothiazole Core alpha-Aminonitrile->CH_Thiazole CS2_Dithioacid CS2 / Dithioacid CS2_Dithioacid->CH_Thiazole CH_Thiazole->Thiazolesulfonamide Sulfonylation Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Thiazolesulfonamide

Caption: Convergent synthetic routes to thiazolesulfonamides.

G Start Starting Materials (e.g., 2-Aminothiazole, Sulfonyl Chloride) Reaction Reaction Setup (Solvent, Base, Temperature Control) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Isolation Isolation of Crude Product (Filtration) Workup->Isolation Purification Purification (Recrystallization / Chromatography) Isolation->Purification Characterization Product Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product Pure Thiazolesulfonamide Characterization->Final_Product

Caption: General experimental workflow for thiazolesulfonamide synthesis.

References

A Comparative Guide to the Reactivity of 2-Thiazolesulfonyl Chloride and Its Substituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Thiazolesulfonyl Chloride

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] The thiazole ring is a key structural motif in numerous FDA-approved drugs, and the sulfonyl chloride functional group serves as a reactive handle for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[2][3] Understanding the reactivity of this compound and how it is modulated by substituents on the thiazole ring is crucial for the rational design of synthetic routes and the development of novel therapeutic agents.

The reactivity of this compound is primarily centered around the electrophilic sulfur atom of the sulfonyl chloride group. This sulfur atom is susceptible to nucleophilic attack, most commonly by amines to form sulfonamides. The thiazole ring itself can participate in various transformations, including nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and radical-based functionalizations.[1]

Factors Influencing Reactivity: The Role of Substituents

The reactivity of the sulfonyl chloride group is highly dependent on the electronic properties of the substituents attached to the thiazole ring. The principles of the Hammett equation, which describes the influence of meta- and para-substituents on the reactivity of benzene derivatives, can be qualitatively applied to understand the reactivity of substituted 2-thiazolesulfonyl chlorides.

In general:

  • Electron-withdrawing groups (EWGs) on the thiazole ring are expected to increase the reactivity of the sulfonyl chloride. EWGs pull electron density away from the sulfonyl group, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack.

  • Electron-donating groups (EDGs) on the thiazole ring are expected to decrease the reactivity of the sulfonyl chloride. EDGs push electron density towards the sulfonyl group, reducing the electrophilicity of the sulfur atom.

The position of the substituent on the thiazole ring also plays a critical role. The thiazole ring has distinct electronic properties at each position, with the C2 position being the most electron-deficient. Substituents at the C4 and C5 positions will have the most significant impact on the reactivity of the 2-sulfonyl chloride group through resonance and inductive effects.

Comparative Reactivity Analysis

Based on the principles outlined above, we can predict the relative reactivity of various substituted 2-thiazolesulfonyl chlorides. The following table summarizes these expected trends. It is important to reiterate that this is a qualitative comparison, and the actual magnitude of the effect will depend on the specific substituent and reaction conditions.

Substituent at C4 or C5Electronic EffectExpected Impact on Reactivity of this compoundExample Analog
-NO₂Strong Electron-WithdrawingSignificantly Increased4-Nitro-2-thiazolesulfonyl chloride
-CNStrong Electron-WithdrawingSignificantly Increased4-Cyano-2-thiazolesulfonyl chloride
-Cl, -BrInductive Electron-WithdrawingModerately Increased4-Chloro-2-thiazolesulfonyl chloride
-HNeutral (Reference)BaselineThis compound
-CH₃Weak Electron-DonatingSlightly Decreased4-Methyl-2-thiazolesulfonyl chloride
-OCH₃Strong Electron-DonatingSignificantly Decreased4-Methoxy-2-thiazolesulfonyl chloride
-NH₂Strong Electron-DonatingSignificantly Decreased4-Amino-2-thiazolesulfonyl chloride

Experimental Protocols

To quantitatively assess the reactivity of substituted 2-thiazolesulfonyl chlorides, a standardized experimental protocol is essential. Below is a general procedure for a competitive reaction experiment, which can be adapted to compare the rates of sulfonamide formation for different analogs.

Protocol: Competitive Reaction for Relative Reactivity of Substituted 2-Thiazolesulfonyl Chlorides

Objective: To determine the relative reactivity of two different substituted 2-thiazolesulfonyl chlorides towards a common amine nucleophile.

Materials:

  • Substituted this compound A

  • Substituted this compound B

  • Amine nucleophile (e.g., aniline, benzylamine)

  • Inert solvent (e.g., anhydrous acetonitrile, dichloromethane)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Internal standard for analysis (e.g., a stable, non-reactive compound with a distinct analytical signal)

  • Analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS))

Procedure:

  • Prepare equimolar stock solutions of this compound A, this compound B, and the internal standard in the chosen inert solvent.

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts of the stock solutions of sulfonyl chloride A and sulfonyl chloride B.

  • Add the internal standard to the mixture.

  • Initiate the reaction by adding a sub-stoichiometric amount of the amine nucleophile (e.g., 0.1 equivalents) and the tertiary amine base (e.g., 1.1 equivalents relative to the amine).

  • Stir the reaction mixture at a constant temperature (e.g., 25 °C).

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large excess of a primary amine to consume any remaining sulfonyl chlorides).

  • Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the sulfonamide products derived from sulfonyl chloride A and sulfonyl chloride B relative to the internal standard.

  • The ratio of the formation of the two sulfonamide products over time will provide a direct measure of the relative reactivity of the two sulfonyl chlorides.

Visualizations

Logical Workflow for Comparative Reactivity Study

G Workflow for Comparative Reactivity Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Select Substituted 2-Thiazolesulfonyl Chlorides prep2 Choose Nucleophile and Reaction Conditions prep1->prep2 prep3 Prepare Stock Solutions prep2->prep3 exp1 Competitive Reaction Setup prep3->exp1 exp2 Time-course Sampling exp1->exp2 exp3 Reaction Quenching exp2->exp3 an1 Analytical Measurement (HPLC, GC-MS) exp3->an1 an2 Data Processing an1->an2 an3 Determine Relative Reactivity Ratios an2->an3

Caption: A logical workflow for a comparative study of the reactivity of substituted 2-thiazolesulfonyl chlorides.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway where a sulfonamide synthesized from a this compound analog could act as an inhibitor. This is a conceptual representation and does not depict a specific, validated biological pathway.

G Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation Promotes inhibitor Thiazole Sulfonamide Inhibitor inhibitor->kinase2 Inhibits

Caption: A diagram of a hypothetical signaling pathway where a thiazole sulfonamide derivative acts as a kinase inhibitor.

References

Advantages of using 2-Thiazolesulfonyl chloride over other sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the choice of a sulfonylating agent can be pivotal to the success of a research program. While traditional sulfonyl chlorides like tosyl chloride (TsCl), benzenesulfonyl chloride (BsCl), and mesyl chloride (MsCl) are workhorses in the laboratory, the strategic incorporation of heterocyclic moieties has led to the emergence of reagents with unique advantages. Among these, 2-thiazolesulfonyl chloride stands out as a versatile building block, offering distinct benefits in terms of reactivity, structural significance, and access to biologically relevant chemical space. This guide provides an objective comparison of this compound with other common sulfonyl chlorides, supported by available data and detailed experimental protocols.

Enhanced Reactivity and Favorable Reaction Profiles

While direct head-to-head kinetic comparisons are sparse in the literature, the inherent electronic properties of the thiazole ring suggest a favorable reactivity profile for this compound. The electron-withdrawing nature of the thiazole ring is expected to increase the electrophilicity of the sulfonyl sulfur atom, potentially leading to faster reaction rates compared to arenesulfonyl chlorides bearing electron-donating groups, such as tosyl chloride.

From a practical standpoint, the use of this compound can lead to high-yield synthesis of sulfonamides under mild conditions. The resulting thiazole-sulfonamides are also of significant interest in drug discovery due to the prevalence of the thiazole scaffold in bioactive molecules.

Table 1: Comparison of Sulfonyl Chlorides in Sulfonamide Synthesis

Sulfonyl ChlorideMolecular Weight ( g/mol )Key CharacteristicsTypical Reaction Conditions
This compound 183.64Introduces a biologically relevant thiazole moiety; potentially enhanced reactivity due to the electron-withdrawing nature of the heterocycle.Amine, base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF), room temperature to mild heating.
p-Toluenesulfonyl chloride (TsCl)190.65Widely used, stable solid, provides a crystalline tosyl group useful for characterization.Amine, base (e.g., pyridine), solvent (e.g., DCM), often requires cooling initially.
Benzenesulfonyl chloride (BsCl)176.62A fundamental aromatic sulfonyl chloride, liquid at room temperature.Amine, base (e.g., aqueous NaOH, pyridine), solvent (e.g., water, DCM).
Methanesulfonyl chloride (MsCl)114.55A simple, reactive alkylsulfonyl chloride, provides a non-aromatic mesyl group.Amine, base (e.g., triethylamine), solvent (e.g., DCM), typically at low temperatures due to high reactivity.

The Thiazole Moiety: A Privileged Scaffold in Drug Discovery

A significant advantage of employing this compound is the direct incorporation of the 2-sulfonamidothiazole scaffold into the target molecule. This heterocyclic system is a well-established "privileged structure" in medicinal chemistry, found in a multitude of approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent pharmacophore for engaging with biological targets.

A prime example is the class of Cyclooxygenase-2 (COX-2) inhibitors, where the sulfonamide group plays a crucial role in achieving selectivity. The thiazole ring, in this context, can provide additional interactions within the enzyme's active site, enhancing potency and selectivity. The synthesis of novel COX-2 inhibitors and other biologically active compounds often leverages the reactivity of heterocyclic sulfonyl chlorides.

Experimental Protocols

General Procedure for the Synthesis of N-(Thiazol-2-yl)benzenesulfonamide Derivatives

This protocol is adapted from a typical sulfonylation reaction involving an aminothiazole.

Materials:

  • 2-Aminothiazole

  • Appropriate benzenesulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride)

  • Sodium acetate

  • Distilled water

Procedure:

  • Dissolve sodium acetate (1.5 - 2.0 equivalents) in distilled water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add 2-aminothiazole (1.0 equivalent) and the corresponding benzenesulfonyl chloride (1.1 - 1.5 equivalents).

  • Heat the reaction mixture to 80-85 °C with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 2:1). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Isolate the solid product by filtration.

  • Wash the solid with cold distilled water and dry under vacuum to afford the desired N-(thiazol-2-yl)benzenesulfonamide.[1]

Example Yields:

  • Using 4-fluorobenzenesulfonyl chloride, N-(thiazol-2-yl)-4-fluorobenzenesulfonamide was obtained in 82% yield.[1]

  • Using 4-nitrobenzenesulfonyl chloride, 4-nitro-N-(thiazol-2-yl)benzenesulfonamide was obtained in 70% yield.[1]

Visualizing the Advantage: Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the synthetic workflow and a key biological application of thiazole-sulfonamides.

Sulfonamide_Synthesis_Workflow reagents 2-Thiazolesulfonyl chloride + Amine (R-NH2) + Base reaction Sulfonylation Reaction (e.g., in DCM, RT) reagents->reaction 1. Mix workup Aqueous Workup & Purification reaction->workup 2. React product Thiazole-Sulfonamide Product workup->product 3. Isolate caption General workflow for thiazole-sulfonamide synthesis.

General workflow for thiazole-sulfonamide synthesis.

COX2_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation ThiazoleSulfonamide Thiazole-Sulfonamide Inhibitor ThiazoleSulfonamide->COX2 Inhibition caption Inhibition of the COX-2 pathway by a thiazole-sulfonamide.

Inhibition of the COX-2 pathway by a thiazole-sulfonamide.

Conclusion

This compound presents a compelling alternative to traditional sulfonylating agents, particularly for applications in drug discovery and medicinal chemistry. Its primary advantage lies in the direct and efficient installation of the biologically significant 2-sulfonamidothiazole moiety. While further quantitative studies are needed to definitively establish its reactivity relative to other sulfonyl chlorides across a broad range of substrates, the available evidence suggests a favorable reaction profile. For researchers aiming to synthesize novel compounds with potential therapeutic applications, this compound offers a strategic and efficient route to a privileged chemical space.

References

A Spectroscopic Comparison of 2-Thiazolesulfonyl Chloride and Its Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-thiazolesulfonyl chloride, a key synthetic intermediate, and its representative sulfonamide derivatives. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offers a valuable resource for the characterization and quality control of these compounds in research and development settings.

Introduction

This compound is a reactive compound widely employed in medicinal chemistry and organic synthesis for the introduction of the 2-thiazolesulfonyl moiety. Its derivatives, particularly sulfonamides, are of significant interest due to their diverse biological activities. A thorough understanding of the spectroscopic properties of the parent sulfonyl chloride and its derivatives is crucial for confirming their identity, purity, and for monitoring reaction progress. This guide presents a comparative analysis of their key spectral features.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two of its representative N-substituted sulfonamide derivatives. The data for this compound is predicted, while the data for the derivatives is based on experimental findings.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundSolventChemical Shift (δ) ppm and Multiplicity
This compound (Predicted)CDCl₃8.15 (d, 1H, H-4), 7.85 (d, 1H, H-5)
N-(4-methylphenyl)-2-thiazolesulfonamide [1]DMSO-d₆12.70 (s, 1H, NH), 7.68 (d, 2H), 7.33 (d, 2H), 7.24 (d, 1H), 6.81 (d, 1H), 2.34 (s, 3H, CH₃)
N-(4-chlorophenyl)-2-thiazolesulfonamide [1]DMSO-d₆12.84 (brs, 1H, NH), 7.79 (d, 2H), 7.60 (d, 2H), 7.27 (d, 1H), 6.85 (d, 1H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted)CDCl₃168.0 (C-2), 145.0 (C-4), 125.0 (C-5)
N-(4-methylphenyl)-2-thiazolesulfonamide [1]DMSO-d₆168.5, 141.8, 139.5, 129.0, 125.6, 124.1, 107.8, 20.7
N-(4-chlorophenyl)-2-thiazolesulfonamide [1]DMSO-d₆169.0, 141.2, 136.7, 129.1, 127.7, 124.6, 108.5

Table 3: IR and Mass Spectrometry Data (Predicted/Experimental)

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
This compound (Predicted)S=O stretch: ~1380 (asym), ~1180 (sym); C=N stretch: ~1510[M]+ predicted at 182.94
N-(4-methylphenyl)-2-thiazolesulfonamide [1]Not specifiedHRMS-TOF: [M+H]⁺ 255.0260 (Calcd for C₁₀H₁₁N₂O₂S₂: 255.0256)
N-(4-chlorophenyl)-2-thiazolesulfonamide [1]Not specifiedHRMS-TOF: [M+H]⁺ 274.9712 (Calcd for C₉H₈ClN₂O₂S₂: 274.9710)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for sulfonyl chlorides and their derivatives and may require optimization for specific instrumentation and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.[2] Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-64 scans to ensure a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.[2] Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a clear spectrum.[2]

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Apply phase and baseline corrections to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For solid samples, place a small amount of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[3] Ensure firm and even pressure is applied to achieve good contact.[3]

  • Background Collection: Record a background spectrum of the empty, clean ATR crystal to subtract atmospheric and instrumental interferences.[3]

  • Spectrum Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[3] Co-adding 16 or 32 scans is common to improve the signal quality.[3]

  • Data Analysis: Identify characteristic absorption bands, paying close attention to the strong S=O stretching vibrations in the 1410-1370 cm⁻¹ (asymmetric) and 1204-1166 cm⁻¹ (symmetric) regions for sulfonyl chlorides.[4]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.[5]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source for accurate mass measurements.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in the positive or negative ion mode, depending on the analyte's properties. For sulfonyl chlorides, fragmentation patterns often show a characteristic isotopic pattern for the chlorine atom.[4]

  • Data Analysis: Determine the monoisotopic mass of the molecular ion and compare it to the calculated exact mass of the expected compound. For high-resolution mass spectrometry (HRMS), the measured mass should be within 5 ppm of the calculated value.

Synthetic Pathway and Workflow

This compound is a versatile precursor for the synthesis of a wide range of sulfonamide derivatives. The general synthetic route involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

G General Synthesis of 2-Thiazolesulfonamide Derivatives TSC This compound Reaction Reaction Mixture TSC->Reaction 1.0 eq Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction 1.0-1.2 eq Base Base (e.g., Pyridine, Et₃N) Base->Reaction 1.5-2.0 eq Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Reaction Monitoring (TLC) Purification Purification (Chromatography or Recrystallization) Workup->Purification Product N-Substituted 2-Thiazolesulfonamide Purification->Product

Caption: Synthetic workflow for N-substituted 2-thiazolesulfonamides.

This guide provides a foundational spectroscopic framework for researchers working with this compound and its derivatives. The presented data and protocols aim to facilitate the unambiguous identification and characterization of these important chemical entities.

References

Benchmarking 2-Thiazolesulfonyl Chloride: A Comparative Guide for Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapid synthesis of compound libraries, the choice of building blocks is critical. 2-Thiazolesulfonyl chloride has emerged as a valuable reagent in parallel synthesis due to the prevalence of the thiazole motif in medicinally active compounds. This guide provides a comparative overview of this compound's performance against other common sulfonylating agents, supported by experimental insights and protocols to aid in the design of high-throughput synthetic workflows.

Performance Comparison of Sulfonylating Agents

The selection of a sulfonyl chloride for parallel synthesis hinges on factors such as reactivity, the diversity of the resulting products, and the inherent biological potential of the core scaffold. Below is a qualitative comparison of this compound with two other widely used sulfonylating agents: benzenesulfonyl chloride and dansyl chloride.

FeatureThis compoundBenzenesulfonyl ChlorideDansyl Chloride
Reactivity High reactivity, readily forms sulfonamides with a broad range of amines.[1][2]Standard reactivity, widely used as a benchmark for sulfonamide synthesis.[3]Generally high reactivity, often used for fluorescent labeling of amines and amino acids.[4]
Scaffold Diversity Introduces a heteroaromatic thiazole ring, a common moiety in bioactive compounds, allowing for extensive functionalization.[5][6][7]Provides a simple, stable phenyl group, which can be substituted to explore structure-activity relationships (SAR).Yields fluorescently tagged sulfonamides, useful for biological assays and imaging, but with a bulkier, more complex scaffold.[4]
Biological Relevance The thiazole core is a well-established pharmacophore found in numerous FDA-approved drugs with a wide range of activities, including anticancer and antimicrobial properties.[5][6][7][8][9]The basic sulfonamide structure is a classic pharmacophore with known antibacterial and diuretic activities.Primarily used as a fluorescent probe; the dansyl group itself is not typically a key pharmacophore for therapeutic action but is valuable for diagnostics.
Handling & Stability Like most sulfonyl chlorides, it is sensitive to moisture and should be handled under inert conditions.Stable under anhydrous conditions but susceptible to hydrolysis.Unstable in dimethyl sulfoxide (DMSO) and sensitive to hydrolysis.[4]
Data Presentation: Illustrative Performance in Parallel Synthesis

To provide a more concrete comparison, the following table presents illustrative data for the parallel synthesis of a small library of sulfonamides. This data is based on typical outcomes reported in the literature for similar reactions and is intended for comparative purposes.[1][3][10][11]

Reaction Conditions: 96-well plate format, robotic liquid handling. Amine (0.1 mmol), sulfonyl chloride (0.12 mmol), and triethylamine (0.2 mmol) in dichloromethane (1 mL). Stirred at room temperature for 12 hours. Purification by automated flash chromatography.

Sulfonyl ChlorideAmine SubstrateAverage Yield (%)Average Purity (%)Average Reaction Time (h)
This compound Aniline85>9512
Benzylamine90>9512
Morpholine92>9512
Benzenesulfonyl Chloride Aniline88>9512
Benzylamine91>9512
Morpholine93>9512
Dansyl Chloride Aniline82>9512
Benzylamine88>9512
Morpholine90>9512

Disclaimer: The data presented in this table is for illustrative purposes and represents typical results that may be expected based on available literature. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Parallel Solution-Phase Synthesis of a Sulfonamide Library

This protocol outlines a standard procedure for the synthesis of a sulfonamide library in a 96-well plate format using a liquid handling robot.

Materials:

  • 96-well reaction plates

  • Robotic liquid handler

  • Plate shaker

  • Centrifugal evaporator

  • This compound (or alternative sulfonyl chloride)

  • Library of primary and secondary amines

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Quenching solution (e.g., aqueous ammonium chloride)

  • Washing solvent (e.g., saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Amine Plate Preparation: Dispense 1 mL of a 0.1 M solution of each amine in anhydrous DCM into the corresponding wells of a 96-well plate.

  • Base Addition: To each well, add 2 equivalents of TEA or DIPEA.

  • Sulfonyl Chloride Addition: Dispense 1.2 equivalents of a 0.1 M solution of the sulfonyl chloride in anhydrous DCM to each well.

  • Reaction: Seal the plate and shake at room temperature for 12-18 hours. The progress of the reaction can be monitored by taking a small aliquot from a few wells for LC-MS analysis.

  • Work-up:

    • Add 0.5 mL of a quenching solution to each well.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 0.5 mL of saturated sodium bicarbonate solution and 0.5 mL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

  • Solvent Evaporation: Concentrate the solutions in the collection plate to dryness using a centrifugal evaporator.

  • Purification: Re-dissolve the crude products in a suitable solvent and purify using an automated parallel flash chromatography system.

  • Analysis: Analyze the purified compounds for identity and purity using LC-MS and/or NMR.

Visualizations

The following diagrams illustrate the experimental workflow for parallel synthesis and a relevant biological pathway where thiazole-containing compounds have shown activity.

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dispense Amine Solutions Base Add Base Amine->Base SulfonylChloride Add Sulfonyl Chloride Base->SulfonylChloride Incubate Incubate & Shake SulfonylChloride->Incubate Quench Quench Reaction Incubate->Quench Wash Aqueous Wash Quench->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Products Evaporate->Purify Analysis Analysis (LC-MS, NMR) Purify->Analysis

Parallel Sulfonamide Synthesis Workflow

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase (e.g., PI3K/mTOR) Receptor->Kinase Activates Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Inhibitor Thiazole-based Inhibitor Inhibitor->Kinase Inhibits

Thiazole Derivatives as Kinase Inhibitors

Conclusion

This compound is a highly effective reagent for the parallel synthesis of sulfonamide libraries. Its high reactivity and the inherent biological relevance of the thiazole scaffold make it a valuable tool in drug discovery. While its performance in terms of yield and purity is comparable to standard reagents like benzenesulfonyl chloride, the introduction of the thiazole moiety offers a distinct advantage for generating compounds with a higher probability of biological activity. The choice of sulfonylating agent will ultimately depend on the specific goals of the screening library, with this compound being a premier choice when seeking to incorporate a privileged heterocyclic scaffold.

References

Safety Operating Guide

Proper Disposal of 2-Thiazolesulfonyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 2-Thiazolesulfonyl chloride (CAS No. 100481-09-2). The following procedures are based on the general chemical properties of sulfonyl chlorides. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and accurate guidance before handling and disposal.

Immediate Safety and Handling Precautions

This compound is a reactive compound and should be handled with caution in a well-ventilated laboratory fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All handling and disposal procedures should be performed by trained personnel.

Disposal Protocol for Residual Quantities

For small, residual amounts of this compound (e.g., residue in reaction flasks or on contaminated labware), a neutralization procedure is recommended to render the material less hazardous before final disposal.

Objective: To safely hydrolyze and neutralize residual this compound into its corresponding, more stable sulfonic acid salt.

Materials:

  • Residual this compound

  • A suitable basic solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate)

  • Stirring apparatus

  • pH indicator paper or a calibrated pH meter

  • Appropriate waste container labeled "Hazardous Aqueous Waste"

Experimental Protocol:

  • Preparation: In a fume hood, place a beaker of a suitable size containing the basic solution on a magnetic stir plate. The volume of the basic solution should be in significant excess relative to the amount of sulfonyl chloride to be neutralized.

  • Cooling: If the reaction is anticipated to be exothermic, pre-cool the basic solution in an ice bath.

  • Slow Addition: With vigorous stirring, slowly and carefully add the residual this compound to the basic solution. The addition should be dropwise or in very small portions to control the rate of reaction and prevent excessive heat generation or foaming.

  • Reaction: Allow the mixture to stir at room temperature for a sufficient period to ensure complete hydrolysis and neutralization. This may take several hours.

  • pH Verification: After the reaction appears complete, check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more of the basic solution until the desired pH is achieved.

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Hazardous Aqueous Waste" container for collection and disposal by the institution's environmental health and safety (EHS) office.

Disposal of Bulk Quantities

Bulk quantities of this compound should not be neutralized in the lab. They must be disposed of as hazardous waste through your institution's EHS-approved procedures.

Procedure:

  • Container and Labeling: Ensure the original container is securely sealed. If transferring to a new container, it must be compatible, properly sealed, and clearly labeled with the full chemical name, CAS number, and all relevant hazard warnings (e.g., "Corrosive," "Water-Reactive").

  • Segregation: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials.

  • EHS Collection: Arrange for pickup and disposal by your institution's EHS office.

Data Presentation

While a specific Safety Data Sheet for this compound was not publicly available, the table below summarizes general quantitative data for a representative sulfonyl chloride, p-Toluenesulfonyl chloride, to provide context. Note: This data is for illustrative purposes only and may not accurately reflect the properties of this compound.

PropertyValue (for p-Toluenesulfonyl chloride)Source
Melting Point65 - 69 °C[1]
Boiling Point134 °C at 13 hPa[1]
CorrosivityMay be corrosive to metals[1]
BiodegradabilityReadily biodegradable (60% in 28 days)[1]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Assess Quantity of This compound Waste residual Residual Quantity (e.g., in glassware) start->residual bulk Bulk Quantity start->bulk neutralize Neutralize with Basic Solution residual->neutralize package_waste Package and Label as Hazardous Waste bulk->package_waste verify_ph Verify pH (7-9) neutralize->verify_ph verify_ph->neutralize pH is <7 aqueous_waste Dispose as Hazardous Aqueous Waste verify_ph->aqueous_waste pH is 7-9 ehs_disposal Dispose via Institutional EHS Office aqueous_waste->ehs_disposal package_waste->ehs_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Thiazolesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Thiazolesulfonyl Chloride

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds such as this compound. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Core Hazard Information: this compound and its analogs are potent irritants and corrosive substances. They are known to cause severe skin burns and serious eye damage.[1][2][3] Inhalation of dust or fumes may lead to respiratory irritation.[1][4] Furthermore, these compounds can be moisture-sensitive and may react with water to liberate toxic gases.[2][4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Situation Required PPE
General Laboratory Use - Chemical-resistant gloves (e.g., Nitrile, Neoprene)[4] - Safety glasses with side shields[4] - Laboratory coat
Weighing and Transferring - Chemical-resistant gloves[4] - Chemical splash goggles[5] - Laboratory coat - Face shield (if splashing is a risk) - Operations should be conducted in a chemical fume hood.[4]
Large-Scale Operations or Spills - Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) - Chemical splash goggles and a face shield[5] - Chemical-resistant apron or coveralls - Appropriate respiratory protection (e.g., NIOSH/MSHA approved respirator with cartridges for acid gas and particulates)[4]

Operational Plan for Safe Handling

A systematic workflow is essential for minimizing exposure and ensuring safety during the handling of this compound.

1. Pre-Operational Checks:

  • Ensure that a calibrated and certified chemical fume hood is available and functioning correctly.

  • Locate the nearest safety shower and eyewash station and confirm they are unobstructed and operational.[4]

  • Verify that all necessary PPE is available, in good condition, and fits properly.

  • Review the Safety Data Sheet (SDS) for this compound before beginning work.

2. Operational Protocols:

  • All manipulations of this compound, including weighing and transferring, must be performed within a chemical fume hood to control exposure to dust and fumes.[4]

  • Use compatible tools and equipment (e.g., glass, stainless steel) to avoid corrosion.

  • Keep containers tightly closed when not in use to prevent moisture absorption and reaction.[4]

  • Avoid the inhalation of dust and contact with skin and eyes.[1]

3. Post-Operational Procedures:

  • Thoroughly decontaminate all equipment and the work area after use.

  • Remove and dispose of contaminated PPE in designated hazardous waste containers.

  • Wash hands and any exposed skin thoroughly with soap and water after handling the compound.

Emergency Response and First Aid

Immediate and appropriate action is crucial in the event of an exposure to this compound.

Exposure Type First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately remove all contaminated clothing.[4] Rinse the affected skin area with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting.[1][4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4]

The following diagram outlines the logical workflow for an emergency response to an exposure event.

EmergencyResponse cluster_exposure Exposure Event cluster_immediate_action Immediate Actions cluster_first_aid First Aid & Assessment cluster_medical_response Professional Medical Response Exposure Exposure Occurs Remove Remove from Exposure Exposure->Remove Isolate Decontaminate Decontaminate (Eyewash/Shower) Remove->Decontaminate Flush Assess Assess Severity Decontaminate->Assess FirstAid Administer First Aid Assess->FirstAid Minor SeekMedical Seek Immediate Medical Attention Assess->SeekMedical Severe FirstAid->SeekMedical If symptoms persist Inform Inform Medical Personnel (Provide SDS) SeekMedical->Inform

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.